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  • Product: (2-Iodo-1,4-phenylene)dimethanol
  • CAS: 1813531-27-9

Core Science & Biosynthesis

Foundational

(2-Iodo-1,4-phenylene)dimethanol: A Technical Guide for Chemical Researchers

Foreword: Navigating the Landscape of a Niche Building Block In the vast and ever-expanding universe of chemical synthesis, certain molecules, while not household names, represent critical junctures in the construction o...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Landscape of a Niche Building Block

In the vast and ever-expanding universe of chemical synthesis, certain molecules, while not household names, represent critical junctures in the construction of complex architectures. (2-Iodo-1,4-phenylene)dimethanol is one such compound. Its unique arrangement of a reactive iodine atom and two versatile hydroxymethyl groups on a stable phenyl scaffold makes it a molecule of significant interest for researchers in medicinal chemistry, materials science, and organic synthesis. This guide aims to provide a comprehensive technical overview of (2-Iodo-1,4-phenylene)dimethanol, consolidating available data and offering expert insights into its properties, synthesis, and potential applications. As a sparsely documented compound, this whitepaper will also delve into predictive analysis based on the well-established chemistry of its constituent functional groups, thereby providing a robust framework for its utilization in novel research endeavors.

Core Chemical Identity and Physicochemical Profile

(2-Iodo-1,4-phenylene)dimethanol is a substituted aromatic alcohol. The presence of the iodo group ortho to one of the hydroxymethyl groups and para to the other introduces asymmetry and a site for a plethora of chemical transformations, most notably cross-coupling reactions.

Structural and General Data
PropertyValueSource
IUPAC Name (2-Iodo-1,4-phenylene)dimethanol[1]
CAS Number 1813531-27-9[1]
Molecular Formula C₈H₉IO₂Inferred
Molecular Weight 264.06 g/mol [1]
Canonical SMILES C1=CC(=C(C=C1CO)I)CO[1]
Predicted Physicochemical Properties
PropertyPredicted Value/InformationRationale
Melting Point Likely a solid at room temperature with a melting point higher than 1,4-benzenedimethanol (115-118 °C).The introduction of a heavy iodine atom and the potential for altered crystal packing due to the substituent would likely increase the melting point.
Boiling Point High boiling point, likely >300 °C at atmospheric pressure. Prone to decomposition at high temperatures.Aromatic diols have high boiling points due to hydrogen bonding. The increased molecular weight will further elevate this.
Solubility Sparingly soluble in water. Soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF.The two hydroxyl groups confer some water solubility, but the hydrophobic iodophenyl core will limit it. It will exhibit good solubility in polar organic solvents.
Appearance Likely a white to off-white or pale yellow crystalline solid.Similar iodoaromatic compounds are typically crystalline solids. Color may arise from trace impurities or slow decomposition.

Synthesis and Purification Strategies

While a specific, optimized synthesis for (2-Iodo-1,4-phenylene)dimethanol is not widely published, its structure suggests several logical synthetic pathways. The choice of route will depend on the availability of starting materials and the desired scale of the reaction.

Proposed Synthetic Route: Iodination of a Precursor

A plausible and direct approach involves the electrophilic iodination of 1,4-benzenedimethanol. The hydroxyl groups are activating and ortho-, para-directing. However, controlling the regioselectivity to favor mono-iodination at the 2-position can be challenging.

Reaction Scheme:

Synthesis of (2-Iodo-1,4-phenylene)dimethanol start 1,4-Benzenedimethanol product (2-Iodo-1,4-phenylene)dimethanol start->product Electrophilic Aromatic Substitution reagent Iodinating Agent (e.g., I₂, HIO₃, H₂SO₄) reagent->product

Caption: Proposed synthesis via electrophilic iodination.

Experimental Protocol (Hypothetical):

  • Dissolution: Dissolve 1,4-benzenedimethanol in a suitable solvent, such as glacial acetic acid.

  • Addition of Iodinating Reagents: To the stirred solution, add iodine (I₂) and a suitable oxidizing agent like periodic acid (HIO₃) or silver sulfate (Ag₂SO₄) to generate the electrophilic iodine species.[2][3] The use of an acid catalyst, such as sulfuric acid, may be necessary to enhance the reaction rate.[4]

  • Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

  • Workup: Upon completion, the reaction mixture is quenched, typically by pouring it into water and adding a reducing agent like sodium bisulfite to remove any excess iodine.

  • Extraction: The aqueous mixture is then extracted with a suitable organic solvent, such as ethyl acetate.

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product would likely require purification by column chromatography on silica gel to separate the desired mono-iodo product from unreacted starting material and any di-iodinated byproducts.

Alternative Synthetic Route: Reduction of a Dicarbonyl Precursor

An alternative strategy involves the reduction of 2-iodo-1,4-benzenedicarboxaldehyde or a related diester. This route offers excellent control over the position of the iodine atom.

Reaction Scheme:

Alternative Synthesis start 2-Iodo-1,4-benzenedicarboxaldehyde product (2-Iodo-1,4-phenylene)dimethanol start->product Reduction reagent Reducing Agent (e.g., NaBH₄) reagent->product

Caption: Synthesis via reduction of a dicarbonyl precursor.

Experimental Protocol (Hypothetical):

  • Dissolution: Dissolve or suspend 2-iodo-1,4-benzenedicarboxaldehyde in a suitable solvent, such as methanol or ethanol.

  • Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting dialdehyde.

  • Workup: Once the reaction is complete, carefully quench the excess reducing agent with a dilute acid (e.g., 1M HCl).

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer, dry it, and concentrate it under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography if necessary.

Spectroscopic and Analytical Characterization (Predicted)

No published spectra for (2-Iodo-1,4-phenylene)dimethanol are currently available. The following are predictions based on the analysis of its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be informative. The protons on the aromatic ring will appear as distinct signals due to the asymmetric substitution pattern.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Ar-H (position 3)~7.6d~8This proton is ortho to the iodine and will be deshielded.
Ar-H (position 5)~7.3dd~8, ~2This proton is coupled to the protons at positions 3 and 6.
Ar-H (position 6)~7.2d~2This proton is coupled to the proton at position 5.
-CH ₂OH (position 1)~4.6s-The chemical shift of benzylic protons is typically in this region.
-CH ₂OH (position 4)~4.5s-May be slightly different from the other methylene group due to the proximity of the iodo group.
-OH Variablebr s-The chemical shift will depend on the solvent and concentration.
¹³C NMR Spectroscopy

The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Notes
C -I (position 2)~95-105The carbon directly attached to iodine will be significantly shielded.
C -CH₂OH (position 1)~140-145Aromatic carbon attached to the hydroxymethyl group.
C -CH₂OH (position 4)~135-140Aromatic carbon attached to the other hydroxymethyl group.
Aromatic C -H~125-135The remaining three aromatic carbons will appear in this region.
-C H₂OH~60-65The two benzylic carbons will have similar chemical shifts.
Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H Stretch3200-3600Strong, broad
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Aliphatic)2850-3000Medium
C=C Stretch (Aromatic)1450-1600Medium to weak
C-O Stretch1000-1250Strong
C-I Stretch500-600Medium to weak

Reactivity and Synthetic Applications

The synthetic utility of (2-Iodo-1,4-phenylene)dimethanol lies in the orthogonal reactivity of its functional groups.

Reactions at the Aryl-Iodine Bond

The C-I bond is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through a variety of well-established cross-coupling reactions.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl compounds.

  • Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes.

  • Heck Coupling: Palladium-catalyzed reaction with alkenes.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines.

  • Stille Coupling: Palladium-catalyzed reaction with organostannanes.

  • Ullmann Condensation: Copper-catalyzed coupling, often with phenols or amines.[5]

  • Carbonylation Reactions: Introduction of a carbonyl group using carbon monoxide and a suitable catalyst.[6]

Reactivity_Aryl_Iodide center (2-Iodo-1,4-phenylene)dimethanol suzuki Suzuki Coupling (R-B(OH)₂, Pd cat.) center->suzuki sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) center->sonogashira heck Heck Coupling (Alkene, Pd cat.) center->heck buchwald Buchwald-Hartwig (R₂NH, Pd cat.) center->buchwald

Sources

Exploratory

Introduction: The Unsung Hero of Aromatic Synthesis

An In-Depth Technical Guide to the Reactivity of Iodinated Aromatic Compounds In the intricate world of synthetic organic chemistry, iodinated aromatic compounds stand as pivotal intermediates, prized for their exception...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity of Iodinated Aromatic Compounds

In the intricate world of synthetic organic chemistry, iodinated aromatic compounds stand as pivotal intermediates, prized for their exceptional reactivity and synthetic versatility. While often overshadowed by their more common chloro and bromo counterparts, aryl iodides are the substrates of choice for a vast array of transformations that form the bedrock of modern drug discovery, materials science, and fine chemical synthesis. Their utility stems from the inherent properties of the carbon-iodine (C-I) bond: it is the longest and weakest of the carbon-halogen bonds, a feature that chemists expertly exploit to facilitate reactions under milder conditions than other aryl halides might allow.[1] This guide offers a comprehensive exploration of the synthesis, reactivity patterns, and underlying mechanistic principles governing iodinated aromatic compounds, providing researchers and drug development professionals with the field-proven insights necessary to harness their full synthetic potential.

Part 1: The Synthetic Toolkit for Aryl Iodides

The strategic placement of an iodine atom on an aromatic ring is the crucial first step. The choice of method depends on the substrate's electronic properties, desired regioselectivity, and functional group tolerance.

Electrophilic Aromatic Iodination

Direct iodination of arenes is a cornerstone of aryl iodide synthesis. Unlike other halogens, molecular iodine (I₂) is generally not electrophilic enough to react with most aromatic rings on its own.[2][3] Therefore, the reaction requires an oxidizing agent or a Lewis acid catalyst to generate a more potent iodinating species, effectively "I+".

Commonly employed reagent systems include:

  • Iodine with an Oxidizing Agent: A mixture of I₂ with an oxidant like nitric acid, hydrogen peroxide, or sodium periodate generates the electrophilic iodine species in situ.[3][4]

  • N-Iodosuccinimide (NIS): NIS is a mild and easy-to-handle source of electrophilic iodine. Its reactivity is significantly enhanced in the presence of a strong acid catalyst, such as trifluoroacetic acid (TFA), or a Lewis acid like silver triflimide or iron(III) chloride.[1][5][6] These catalysts activate the N-I bond, making the iodine more electrophilic.

  • N-Iodosaccharin: This reagent, activated by Lewis acids, has emerged as a powerful tool for the rapid and regioselective iodination of electron-rich arenes at room temperature, demonstrating broad functional group tolerance.[1]

The regiochemical outcome of electrophilic iodination is dictated by the existing substituents on the aromatic ring, following the classical rules of electrophilic aromatic substitution.

Experimental Protocol: Regioselective Iodination using NIS and TFA

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution.

  • Catalyst Initiation: Slowly add a catalytic amount of trifluoroacetic acid (TFA, ~10 mol%) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure aryl iodide.

The Sandmeyer Reaction

When direct iodination is not feasible or yields the wrong isomer, the Sandmeyer reaction provides a powerful alternative.[7][8] This method allows for the precise placement of an iodine atom at the position of a pre-existing amino group. The reaction proceeds in two main stages:

  • Diazotization: An aromatic primary amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong mineral acid like HCl or H₂SO₄) at low temperatures (0–5°C) to form a diazonium salt.[7]

  • Iodide Displacement: The resulting diazonium salt is then treated with a solution of potassium iodide (KI). The diazonium group (N₂) is an excellent leaving group, and its displacement by the iodide ion proceeds readily, often without the need for the copper catalyst typically required for other Sandmeyer reactions (e.g., chlorination or bromination).[7][9][10]

The Sandmeyer reaction is exceptionally valuable for synthesizing aryl iodides with substitution patterns that are difficult to achieve through other methods.[7][11]

Experimental Protocol: Synthesis of an Aryl Iodide via the Sandmeyer Reaction

  • Diazotization: Cool a stirred solution of the aromatic amine (1.0 eq) in an aqueous mineral acid (e.g., 2 M H₂SO₄) to 0°C in an ice-water bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5°C. Stir for 20-30 minutes at this temperature.

  • Iodide Addition: In a separate flask, dissolve potassium iodide (KI, 1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup: Extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate (to remove excess iodine), water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue via flash chromatography or distillation to yield the target aryl iodide.

Synthesis_of_Aryl_Iodides cluster_0 Electrophilic Aromatic Iodination cluster_1 Sandmeyer Reaction Arene Arene (Ar-H) ArylIodide1 Aryl Iodide (Ar-I) Arene->ArylIodide1 I₂ + Oxidant or NIS + Catalyst Aniline Aniline (Ar-NH₂) Diazonium Diazonium Salt (Ar-N₂⁺) Aniline->Diazonium NaNO₂, H⁺ 0-5 °C ArylIodide2 Aryl Iodide (Ar-I) Diazonium->ArylIodide2 KI

Caption: Primary synthetic routes to iodinated aromatic compounds.

Part 2: The Pinnacle of Reactivity: Palladium-Catalyzed Cross-Coupling

Aryl iodides are premier substrates for palladium-catalyzed cross-coupling reactions, a class of transformations that has revolutionized the construction of C-C and C-heteroatom bonds. The high reactivity of the C-I bond facilitates the crucial initial step of the catalytic cycle—oxidative addition—allowing many of these reactions to proceed under mild conditions with high efficiency.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds.[12][13] It involves the coupling of an aryl iodide with an organoboron species (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[13]

The catalytic cycle is a well-established paradigm:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the aryl iodide to form a Pd(II) complex.[12][14] This is often the rate-determining step, and its facility with aryl iodides underpins their high reactivity.

  • Transmetalation: The base activates the organoboron reagent, forming a boronate complex.[15] This complex then transfers its organic group to the palladium center, displacing the iodide and forming a new diorganopalladium(II) intermediate.[13]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[14]

Suzuki_Miyaura_Cycle center Pd0 LₙPd(0) PdII_ArI Lₙ(Ar)Pd(II)-I Pd0->PdII_ArI Ar-I PdII_ArR Lₙ(Ar)Pd(II)-R' PdII_ArI->PdII_ArR R'-B(OH)₂ Base PdII_ArR->Pd0 Ar-R' OA_label Oxidative Addition RE_label Reductive Elimination TM_label Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup: To a flame-dried Schlenk flask, add the aryl iodide (1.0 eq), boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (argon). Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.

  • Heating: Heat the reaction mixture to the desired temperature (commonly 80-100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress via TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Other Key Cross-Coupling Reactions

While the Suzuki coupling is prolific, the reactivity of aryl iodides extends to a full suite of indispensable palladium-catalyzed transformations.

Reaction NameCoupling PartnerKey Features & Insights
Heck Reaction AlkeneForms a C-C bond at an sp² carbon of an alkene. Aryl iodides are highly reactive substrates, often not requiring specialized ligands.[16][17] The reaction proceeds via migratory insertion of the olefin into the Aryl-Pd bond.
Sonogashira Coupling Terminal AlkyneForms a C(sp²)-C(sp) bond. Typically employs a dual catalytic system of palladium and a copper(I) salt (e.g., CuI) as a co-catalyst to facilitate the transmetalation step.
Buchwald-Hartwig Amination Amine (Primary or Secondary)A powerful method for C-N bond formation.[18][19] Historically, aryl iodides were challenging substrates due to the formation of stable, inactive palladium-iodide bridged dimers.[20][21] The development of sterically hindered, electron-rich phosphine ligands was crucial to overcoming this, enabling efficient coupling.[18]
Stille Coupling Organostannane (R-SnBu₃)A versatile C-C bond-forming reaction. A key advantage is the tolerance of a wide range of functional groups, though a major drawback is the toxicity of the tin byproducts.

Part 3: Beyond Palladium: Other Foundational Transformations

The utility of aryl iodides is not confined to palladium catalysis. Their unique reactivity is also harnessed in copper-mediated reactions and in the formation of highly valuable organometallic reagents.

Ullmann Condensation and Coupling

The Ullmann reaction is a classic, copper-promoted transformation. In its original form, it was used for the homocoupling of two aryl halides to form a symmetrical biaryl.[22][23] Modern variations, often called Ullmann-type reactions or Ullmann condensations, are cross-coupling reactions that form C-O, C-N, and C-S bonds by coupling an aryl halide with an alcohol, amine, or thiol, respectively.[24][25]

Key characteristics of the Ullmann reaction include:

  • Catalyst: It relies on copper, often in stoichiometric amounts in classic procedures, but modern protocols use catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand.[26]

  • Conditions: Traditionally requires high temperatures (>150°C) and polar, high-boiling solvents.[24] However, the use of ligands like N,N-dimethylglycine or various diamines has enabled reactions at lower temperatures.[25]

  • Reactivity Order: The reactivity of aryl halides follows the order Ar-I > Ar-Br > Ar-Cl, consistent with C-X bond strength.

Formation of Essential Organometallic Reagents

The facile cleavage of the C-I bond makes aryl iodides ideal precursors for two of the most important classes of organometallic reagents in synthesis.

Aryl Grignard reagents are readily prepared by reacting an aryl iodide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[27][28][29] The reaction proceeds via an oxidative insertion of magnesium into the carbon-iodine bond.[30] It is crucial to maintain strictly anhydrous conditions, as Grignard reagents are strong bases and are readily protonated by water.[28]

Aryl lithium reagents can be formed from aryl iodides primarily through lithium-halogen exchange. This involves treating the aryl iodide with an alkyllithium reagent, most commonly n-butyllithium (n-BuLi), at low temperatures (typically -78°C).[4] The exchange is rapid and highly efficient. These reagents are extremely powerful nucleophiles and bases, enabling a wide range of subsequent reactions. Furthermore, the iodo group can direct ortho-lithiation when treated with bases like lithium diisopropylamide (LDA), followed by a rapid "halogen dance" to give a stabilized lithiated intermediate.[31]

Organometallics ArylIodide Aryl Iodide (Ar-I) Grignard Grignard Reagent (Ar-MgI) ArylIodide->Grignard Mg, THF Organolithium Organolithium (Ar-Li) ArylIodide->Organolithium n-BuLi, -78°C Products Products Grignard->Products + Electrophile (E⁺) Organolithium->Products + Electrophile (E⁺)

Caption: Formation of Grignard and Organolithium reagents from aryl iodides.

Part 4: Dissecting Reactivity: The Governing Factors

The observed reactivity of an iodinated aromatic compound in any given transformation is a complex interplay of electronic and steric factors, both on the substrate and the catalyst system.

FactorInfluence on ReactivityMechanistic Rationale
C-I Bond Strength Primary Driver of Reactivity The C-I bond has the lowest bond dissociation energy (~272 kJ/mol) among aryl halides. This facilitates the initial bond-breaking event, most notably the oxidative addition step in cross-coupling reactions, leading to higher reactivity compared to Ar-Br and Ar-Cl.[1]
Electronic Effects (Substrate) Reaction Dependent Electron-withdrawing groups (EWGs) generally accelerate reactions involving nucleophilic attack on the ring or oxidative addition by making the ipso-carbon more electrophilic.[24] Electron-donating groups (EDGs) can increase the rate of oxidative addition in specific systems (e.g., with gold catalysts) by increasing electron density on the metal center during the process.[32]
Steric Effects (Substrate) Generally Inhibitory Bulky groups ortho to the iodine atom can sterically hinder the approach of the metal catalyst, slowing down the rate of oxidative addition.[33] This effect can sometimes be exploited to achieve selective reactions at less hindered sites.
Catalyst & Ligand Choice Crucial for Success The nature of the metal (Pd, Ni, Cu) and its coordinating ligands dictates the efficiency and outcome. For instance, electron-rich, bulky phosphine ligands accelerate the reductive elimination step in many Pd-catalyzed couplings and can prevent the formation of inactive catalyst dimers, a known issue with aryl iodides in Buchwald-Hartwig aminations.[18][20][21]

Part 5: Applications in the Field: From Bench to Bedside

The predictable and robust reactivity of aryl iodides makes them indispensable tools in fields where molecular construction is paramount.

  • Drug Development: Cross-coupling reactions involving aryl iodides are workhorses in medicinal chemistry. They are used for the rapid synthesis of compound libraries for biological screening and for the late-stage functionalization of complex molecules, allowing for fine-tuning of pharmacological properties. Furthermore, the introduction of radioactive iodine isotopes (¹²³I, ¹²⁵I, ¹³¹I) via these synthetic methods is critical for developing radiopharmaceuticals used in medical imaging techniques like SPECT and in radiotherapy.[1][11]

  • Materials Science: The ability to construct extended conjugated systems via reactions like Suzuki-Miyaura and Heck coupling makes aryl iodides key building blocks for organic electronics. They are used in the synthesis of polyolefins, styrenes, and substituted biphenyls that form the basis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced materials.[13]

Conclusion

Iodinated aromatic compounds are far more than simple precursors; they are powerful enablers of chemical innovation. Their high reactivity, governed by the unique nature of the carbon-iodine bond, provides a reliable entry point into a vast landscape of synthetic transformations. From the foundational palladium-catalyzed cross-coupling reactions that have reshaped modern synthesis to the formation of essential organometallic reagents, aryl iodides offer a level of versatility that is central to advancing research in pharmaceuticals, materials, and beyond. A thorough understanding of their synthesis, reactivity patterns, and the factors that control them is, therefore, an essential component of the modern chemist's intellectual toolkit.

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  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • Taylor A. Sentinel, et al. (2023). Reactivity trends for mechanochemical reductive coupling of aryl iodides. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Anish Kumar, et al. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]

  • Francesco Ferlin, et al. (2024). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Semantic Scholar. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • C.J. Smith, A.J.J. Lennox, J.H. Clark. (2022). Heck Reactions. Greener Organic Transformations. [Link]

  • Martin D. Witte, et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters. [Link]

  • Guy B. Ba-Vu, et al. (2007). An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. The Journal of Organic Chemistry. [Link]

  • Jean-Mathieu Chrétien, et al. (2000). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Organic Letters. [Link]

  • Hui Zhang, Dawei Ma, Weiguo Cao. (2007). N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. Organic Chemistry Portal. [Link]

  • OrgoSolver. (n.d.). Grignard Reagents, Organolithium Compounds, and Gilman Reagents. OrgoSolver. [Link]

  • Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution – The Mechanism. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Organic Chemistry Portal. [Link]

  • OChem. (2025). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. YouTube. [Link]

  • G. Quéguiner, F. Marsais, V. Snieckus, J. Epsztajn. (n.d.). First metalation of aryl iodides: directed ortho-lithiation of iodopyridines, halogen-dance, and application to synthesis. The Journal of Organic Chemistry. [Link]

Sources

Foundational

Advanced Applications of (2-Iodo-1,4-phenylene)dimethanol in Organic Synthesis

Executive Summary (2-Iodo-1,4-phenylene)dimethanol is a highly versatile, polyfunctional building block utilized in advanced organic synthesis, materials science, and drug discovery. Featuring an electron-rich aromatic c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Iodo-1,4-phenylene)dimethanol is a highly versatile, polyfunctional building block utilized in advanced organic synthesis, materials science, and drug discovery. Featuring an electron-rich aromatic core, two benzylic alcohol moieties, and a highly reactive iodine substituent, this compound offers true orthogonal reactivity. This technical guide provides a comprehensive framework for deploying this molecule, detailing the mechanistic rationale behind its transformations and providing field-tested, self-validating experimental protocols.

Structural & Physicochemical Profiling

The utility of (2-Iodo-1,4-phenylene)dimethanol stems from its specific substitution pattern. The iodine atom at the 2-position is primed for rapid oxidative addition with transition metals, while the 1,4-dimethanol groups provide symmetric handles for downstream functionalization (e.g., polymerization to form polyesters or polyurethanes, or macrocyclization).

PropertyValue
Chemical Name (2-Iodo-1,4-phenylene)dimethanol
CAS Registry Number 1813531-27-9[1]
Molecular Formula C8H9IO2
Molecular Weight 264.06 g/mol
SMILES OCC1=CC=C(CO)C(I)=C1
Appearance Solid (typically off-white to pale yellow)

Mechanistic Paradigms in Synthetic Applications

Palladium-Catalyzed Cross-Couplings

The C–I bond is exceptionally reactive toward low-valent palladium species, undergoing oxidative addition significantly faster than analogous C–Br or C–Cl bonds. This kinetic advantage allows for chemoselective cross-coupling (e.g., Suzuki-Miyaura, Sonogashira, or Heck reactions) at room temperature or under mild heating, preserving the integrity of the unprotected benzylic alcohols. As noted in comprehensive guides on [2], the choice of electrophile dictates the reaction rate, with iodides being the most reactive and often bypassing the need for highly specialized, electron-rich phosphine ligands.

Benzylic Alcohol Functionalization

The 1,4-dimethanol groups can undergo a variety of transformations independent of the iodine handle:

  • Selective Oxidation : Conversion to 2-iodo-terephthalaldehyde using mild oxidants like MnO2 or Swern conditions.

  • Halogenation : Conversion to 1,4-bis(halomethyl)-2-iodobenzene using PBr3 or SOCl2, creating a powerful bis-electrophile for subsequent nucleophilic substitutions.

Visualizing Divergent Synthetic Pathways

Below is a workflow diagram illustrating the orthogonal reactivity of (2-Iodo-1,4-phenylene)dimethanol.

Pathways A (2-Iodo-1,4-phenylene) dimethanol B Biaryl-1,4-dimethanol (Suzuki-Miyaura) A->B Pd(0), Ar-B(OH)2 Base, Solvent C 2-Alkynyl-1,4-dimethanol (Sonogashira) A->C Pd(0), CuI, Alkyne Amine Base D 2-Iodo-terephthalaldehyde (MnO2 Oxidation) A->D MnO2, CH2Cl2 Room Temp E 1,4-Bis(bromomethyl)- 2-iodobenzene A->E PBr3, CH2Cl2 0 °C to RT

Divergent synthetic pathways leveraging the orthogonal reactivity of the iodo and hydroxyl groups.

Experimental Workflows (Self-Validating Systems)

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of (2-Iodo-1,4-phenylene)dimethanol with an arylboronic acid. The procedure is designed to prevent homocoupling and protodeboronation, common side reactions in [3].

Causality & Rationale :

  • Degassing : Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) catalyst[3].

  • Solvent System (Toluene/EtOH/H2O) : Toluene dissolves the organic substrates, water dissolves the inorganic base (K2CO3), and EtOH acts as a phase-transfer agent, ensuring efficient transmetalation at the biphasic interface[2].

  • Base Selection : K2CO3 is utilized because it is mild enough to avoid deprotonating the benzylic alcohols, yet sufficiently basic to form the active boronate complex required for transmetalation as detailed by the [4].

Step-by-Step Procedure :

  • Setup : To an oven-dried Schlenk flask, add (2-Iodo-1,4-phenylene)dimethanol (1.0 equiv), arylboronic acid (1.2 equiv), K2CO3 (2.0 equiv), and Pd(PPh3)4 (0.05 equiv).

  • Inert Atmosphere : Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition : Inject a rigorously degassed mixture of Toluene/EtOH/H2O (2:1:1 v/v/v) via syringe.

  • Reaction : Heat the biphasic mixture to 80 °C with vigorous stirring for 12 hours.

  • Validation (In-Process) : Monitor the reaction via TLC (eluent: EtOAc/Hexanes). The starting material is UV-active and stains strongly with KMnO4. The reaction is complete when the starting material spot is fully consumed.

  • Workup : Cool to room temperature. Dilute with EtOAc and separate the layers. Wash the organic layer with water (to remove inorganic salts) and brine.

  • Purification : Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Complex (Pd(II)) Pd0->OA + (2-Iodo-1,4-phenylene)dimethanol TM Transmetalation Complex (Pd(II)) OA->TM + Ar-B(OH)3-, Base - I- RE Reductive Elimination Product Formation TM->RE RE->Pd0 - Biaryl Product

Simplified Pd-catalyzed Suzuki-Miyaura catalytic cycle for iodo-arenes.

Protocol B: Selective Double Oxidation to 2-Iodo-terephthalaldehyde

This protocol converts the dimethanol to a dialdehyde without affecting the iodine atom, generating a highly rigid electrophilic core.

Causality & Rationale :

  • Activated MnO2 : Manganese dioxide is a mild, heterogeneous oxidant highly selective for benzylic and allylic alcohols. A large excess (10-15 equiv) is required because the oxidation occurs entirely on the surface of the MnO2 crystal lattice.

  • Anhydrous Conditions : Using anhydrous CH2Cl2 prevents the formation of hydrate intermediates, which could subsequently over-oxidize to carboxylic acids.

Step-by-Step Procedure :

  • Setup : Dissolve (2-Iodo-1,4-phenylene)dimethanol (1.0 equiv) in anhydrous CH2Cl2 (0.1 M concentration) in a round-bottom flask.

  • Reagent Addition : Add activated MnO2 (15.0 equiv) in one portion.

  • Reaction : Stir the black suspension vigorously at room temperature for 24 hours.

  • Validation (In-Process) : Monitor via TLC. The dialdehyde product will have a significantly higher Rf value than the highly polar dimethanol starting material.

  • Workup : Filter the suspension through a tightly packed pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with CH2Cl2 and EtOAc until the filtrate is colorless.

  • Isolation & Validation : Concentrate the filtrate in vacuo. The resulting 2-iodo-terephthalaldehyde is typically pure enough for subsequent reactions without chromatography. Validation via 1H NMR will show the disappearance of the benzylic CH2 signals (~4.6 ppm) and the appearance of two distinct aldehyde protons (~10.0-10.5 ppm).

References

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of (2-Iodo-1,4-phenylene)dimethanol

Executive Summary The synthesis of highly functionalized biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. This application note provides a comprehensive, field-validated guide for th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. This application note provides a comprehensive, field-validated guide for the Suzuki-Miyaura cross-coupling of (2-Iodo-1,4-phenylene)dimethanol (CAS: 1813531-27-9)[1]. By utilizing this specific building block, researchers can directly install a biaryl axis while retaining two unprotected benzylic alcohol moieties for downstream diversification[2]. This guide details the mechanistic rationale, optimized quantitative parameters, and a self-validating step-by-step protocol designed to maximize yield while preventing common side reactions such as protodeboronation and alkoxide-driven degradation.

Mechanistic Rationale & Substrate Profiling

Designing a robust protocol requires understanding the specific electronic and steric demands of the substrate. (2-Iodo-1,4-phenylene)dimethanol presents three distinct chemical features that dictate the choice of catalyst, base, and solvent:

The Aryl Iodide Advantage

Aryl iodides undergo oxidative addition to Pd(0) species at significantly faster rates than their bromide or chloride counterparts. This high reactivity allows the reaction to proceed at lower temperatures (e.g., 60–80 °C), which is critical for preserving the integrity of the benzylic alcohols and minimizing thermal degradation of the boronic acid partner.

Managing Unprotected Benzylic Alcohols

The Suzuki-Miyaura coupling is uniquely tolerant of protic functional groups, eliminating the need for tedious protection/deprotection sequences (e.g., using silyl or tetrahydropyranyl ethers)[3]. However, the presence of two unprotected −CH2​OH groups introduces the risk of alkoxide formation if the reaction medium is too basic. Strong bases (like KOtBu or NaH ) can deprotonate the alcohols, potentially leading to catalyst poisoning or unwanted etherification. Therefore, mild inorganic bases such as K2​CO3​ or Na2​CO3​ are strictly required.

Overcoming Ortho-Steric Hindrance

The iodine atom at the 2-position is sterically hindered by the adjacent 1-hydroxymethyl group. To facilitate the demanding reductive elimination step in a crowded environment, a catalyst with a large "bite angle" is highly recommended. Pd(dppf)Cl2​ is the optimal choice; the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, sterically accelerating the reductive elimination to form the new C-C bond.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle specifically tailored to the electronic and steric profile of (2-Iodo-1,4-phenylene)dimethanol.

Catalytic cycle of Suzuki-Miyaura coupling with (2-Iodo-1,4-phenylene)dimethanol.

Quantitative Optimization Data

To establish a self-validating system, empirical optimization data is provided below. The coupling of (2-Iodo-1,4-phenylene)dimethanol with a standard phenylboronic acid was evaluated across varying conditions. The use of a biphasic 1,4-Dioxane/Water system (Entry 4) provides the optimal balance of organic solubility for the aryl iodide and aqueous solubility for the inorganic base and boronate complex.

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent System (v/v)Temp (°C)Time (h)Yield (%)Causality / Observation
1 Pd(PPh3​)4​ K2​CO3​ Toluene / EtOH (1:1)801265Moderate yield; sluggish reductive elimination.
2 Pd(dppf)Cl2​ Cs2​CO3​ DMF / H2​O (4:1)90872Base too strong; trace etherification observed.
3 Pd(dppf)Cl2​ K3​PO4​ THF / H2​O (4:1)651681Good yield, but THF limits reaction temperature.
4 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane / H2​O (4:1) 80 6 94 Optimal; high solubility, rapid conversion.

Experimental Workflow & Protocol

Workflow Visualization

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Required Reagents & Materials
  • (2-Iodo-1,4-phenylene)dimethanol: 1.00 mmol (264.06 mg)

  • Arylboronic Acid: 1.20 mmol (20% excess to compensate for trace protodeboronation)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ : 0.05 mmol (5 mol%, ~41 mg)

  • Potassium Carbonate ( K2​CO3​ ): 2.50 mmol (345 mg)

  • Solvent: 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL)

Step-by-Step Procedure

Step 1: Reaction Setup & Degassing (Critical Step)

  • Charge an oven-dried 25 mL Schlenk flask or round-bottom flask with (2-Iodo-1,4-phenylene)dimethanol, the arylboronic acid, and K2​CO3​ .

  • Add 1,4-Dioxane and Deionized Water.

  • Self-Validation Check: The solution will be heterogeneous. Degas the mixture by sparging with Argon or N2​ for at least 15 minutes. Causality: Oxygen readily inserts into Pd(0) to form inactive peroxo complexes; rigorous degassing ensures catalyst longevity.

  • Quickly add Pd(dppf)Cl2​⋅CH2​Cl2​ under a positive stream of inert gas.

Step 2: Heating & Monitoring 5. Equip the flask with a reflux condenser and heat the mixture to 80 °C in a pre-heated oil bath or heating block. 6. Self-Validation Check: The reaction mixture will typically transition from a reddish-orange suspension to a dark, homogeneous solution (or fine black suspension of Pd black as the reaction nears completion). 7. Monitor progress via TLC (Eluent: typically 50-70% EtOAc in Hexanes). The starting diol is highly UV-active and stains intensely with KMnO4​ .

Step 3: Work-up 8. Once the aryl iodide is consumed (typically 4–6 hours), cool the reaction to room temperature. 9. Quench the reaction by adding 10 mL of water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). 10. Self-Validation Check: The highly polar diol product will partition into the organic layer, but ensure the aqueous layer is thoroughly extracted. Wash the combined organic layers with brine (20 mL) to remove residual 1,4-Dioxane and inorganic salts. 11. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 4: Purification 12. Purify the crude residue via flash column chromatography on silica gel. Due to the two hydroxyl groups, the product will elute significantly slower than homocoupled boronic acid byproducts.

Analytical Characterization & Troubleshooting

  • Issue: Incomplete Conversion: If unreacted (2-Iodo-1,4-phenylene)dimethanol remains, the catalyst may have oxidized. Ensure strict anaerobic conditions during setup. Alternatively, steric bulk from the boronic acid partner may require a slight increase in temperature (up to 90 °C).

  • Issue: Protodeboronation: If the boronic acid is consumed but the aryl iodide remains, the boronic acid has undergone hydrolysis. Solution: Increase the boronic acid equivalents to 1.5 and ensure the temperature does not exceed 80 °C.

  • Characterization: The successful formation of the product can be rapidly verified via 1H NMR. The disappearance of the distinct aromatic proton adjacent to the iodine (which typically appears further downfield due to the anisotropic effect of iodine) and the appearance of new biaryl aromatic signals confirm the coupling. The benzylic −CH2​− protons will typically appear as singlets or broad doublets (if hydrogen bonding occurs) between 4.50 and 4.80 ppm in DMSO−d6​ or CDCl3​ .

References

  • (2-iodo-1,4-phenylene)dimethanol 95% | CAS: 1813531-27-9 | AChemBlock Source: achemblock.com URL:[1]

  • Application Notes and Protocols for Suzuki-Miyaura Reactions with (3-Hydroxymethyl)phenylboronic Acid Source: benchchem.com URL:[3]

  • Suzuki-Miyaura Cross Coupling Reaction Source: tcichemicals.com URL:

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: nih.gov URL:[2]

Sources

Application

Application Note: Negishi Cross-Coupling of (2-Iodo-1,4-phenylene)dimethanol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Executive Summary & Chemical Context The functionalization of highly subs...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Executive Summary & Chemical Context

The functionalization of highly substituted aryl halides is a cornerstone of modern drug discovery. The building block (2-Iodo-1,4-phenylene)dimethanol (CAS: 1) presents a unique dual challenge for cross-coupling methodologies:

  • Steric Hindrance: The iodine atom is positioned ortho to a bulky hydroxymethyl group, significantly impeding the oxidative addition and reductive elimination steps of the palladium catalytic cycle.

  • Unprotected Acidic Protons: The presence of two unprotected benzylic alcohols (pKa ~15) typically necessitates tedious protection/deprotection sequences when using highly basic organolithium or Grignard reagents [1].

The Negishi cross-coupling —utilizing organozinc reagents—offers a highly chemoselective alternative. Organozinc reagents are sufficiently nucleophilic to undergo transmetalation but possess lower basicity than their magnesium or lithium counterparts. As demonstrated by2, Negishi couplings can seamlessly tolerate relatively acidic hydrogen atoms (such as unprotected -OH groups) without requiring protecting groups, provided the catalyst and stoichiometry are rigorously optimized [2].

Mechanistic Insights & Causality

To successfully couple (2-Iodo-1,4-phenylene)dimethanol, the catalytic system must be engineered to overcome the ortho-steric penalty.

  • Oxidative Addition: The electron-deficient nature of the C-I bond facilitates oxidative addition, but the adjacent -CH₂OH group creates a steric shield. Electron-rich, bulky ligands like SPhos or P(t-Bu)₃ are required to create a highly active, mono-ligated Pd(0) species that can force insertion into the C-I bond.

  • Transmetalation & Deprotonation: Because the substrate contains unprotected alcohols, the first equivalent of the organozinc reagent (R-ZnX) acts as a sacrificial base, deprotonating the benzylic alcohols to form a transient zinc alkoxide. A second equivalent is therefore required to drive the actual transmetalation step.

  • Reductive Elimination: The steric bulk of the ortho-substituent and the bulky phosphine ligand work synergistically here. The extreme steric crowding around the Pd(II) center destabilizes the intermediate, drastically accelerating the reductive elimination to release the product [3].

NegishiCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(L)-I (Sterically Hindered) Pd0->OxAdd + (2-Iodo-1,4-phenylene)dimethanol TransMet Transmetalation Ar-Pd(II)(L)-R (Zinc Exchange) OxAdd->TransMet + R-ZnX - ZnXI RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Cross-Coupled Product

Fig 1. Negishi catalytic cycle highlighting the sterically hindered Pd(II) intermediate.

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the causal relationships between reaction conditions and yield when coupling (2-Iodo-1,4-phenylene)dimethanol with a standard alkylzinc bromide.

Precatalyst (mol%)Ligand (mol%)Equivalents of R-ZnXTemp (°C)Yield (%)Causality & Mechanistic Rationale
Pd(PPh₃)₄ (5%)None1.160< 15%PPh₃ lacks the steric bulk needed to promote reductive elimination; insufficient R-ZnX leads to stalling via alkoxide formation.
Pd(OAc)₂ (2%)SPhos (4%)1.12545%SPhos enables coupling, but the single equivalent of R-ZnX is consumed by the unprotected -OH groups.
Pd(OAc)₂ (2%) SPhos (4%) 2.5 25 > 90% Excess R-ZnX compensates for alkoxide formation; SPhos drives rapid oxidative addition and reductive elimination.
Pd₂(dba)₃ (1.5%)P(t-Bu)₃ (3%)2.52588%Highly active system for ortho-substituted aryl iodides, though P(t-Bu)₃ is highly air-sensitive compared to SPhos.

Experimental Design & Self-Validating Protocol

This protocol details the coupling of (2-Iodo-1,4-phenylene)dimethanol with an alkylzinc halide. The workflow is designed to be self-validating, ensuring that intermediate states (like deprotonation) are visually or analytically confirmed before proceeding.

Workflow Step1 Schlenk Flask Preparation Step2 Substrate & Pd Cat Addition Step1->Step2 Step3 Organozinc Dropwise Step2->Step3 Step4 Reaction & Monitoring Step3->Step4 Step5 EDTA Quench & Extraction Step4->Step5

Fig 2. Step-by-step experimental workflow for the Negishi coupling of unprotected diols.

Step-by-Step Methodology

1. System Preparation (Inert Atmosphere)

  • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with ultra-pure Argon (repeat 3x).

  • Rationale: Organozinc reagents and electron-rich Pd(0) species are highly susceptible to oxidation and protonation by ambient moisture.

2. Reagent Loading

  • Add (2-Iodo-1,4-phenylene)dimethanol (264 mg, 1.0 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), and SPhos (16.4 mg, 0.04 mmol, 4 mol%) to the flask.

  • Add 5.0 mL of anhydrous THF. Stir at room temperature for 10 minutes until a homogenous, pale-yellow solution forms.

  • Self-Validation: The transition to a pale-yellow/orange hue indicates the successful in situ reduction of Pd(II) to the active Pd(0)-SPhos complex.

3. Organozinc Addition (Critical Step)

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Using a syringe pump, add the organozinc reagent (e.g., Alkyl-ZnBr, 0.5 M in THF, 5.0 mL, 2.5 mmol, 2.5 equiv) dropwise over 30 minutes.

  • Self-Validation & Causality: You will observe mild gas evolution (if using certain alkylzincs) or a slight exotherm. This is the physical validation that the first equivalent of the zinc reagent is acting as a base, deprotonating the benzylic alcohols to form the zinc alkoxide intermediate. Slow addition prevents local hot spots that lead to homocoupling [2].

4. Reaction Monitoring

  • Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2–4 hours.

  • Self-Validation: Withdraw a 50 µL aliquot, quench in 0.5 mL of saturated aqueous NH₄Cl, extract with 0.5 mL EtOAc, and analyze via GC-MS. The reaction is complete when the starting material peak (m/z 264) disappears. If a significant homocoupling peak is observed, the organozinc addition rate in future runs must be reduced.

5. Specialized Workup (Avoiding Emulsions)

  • The Challenge: The resulting product is a highly polar diol. Standard aqueous workups with zinc salts will form thick, intractable hydroxide emulsions that trap the product.

  • The Solution: Cool the mixture to 0 °C and carefully quench with 10 mL of a saturated aqueous solution of EDTA (Ethylenediaminetetraacetic acid) disodium salt , followed by 5 mL of saturated NH₄Cl.

  • Stir vigorously for 30 minutes. Causality: EDTA strongly chelates both the extruded Zinc(II) and Palladium(II) salts, pulling them entirely into the aqueous phase and breaking any emulsions.

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews - ACS Publications. Available at:[Link]

  • Negishi Cross-Couplings of Unsaturated Halides Bearing Relatively Acidic Hydrogen Atoms with Organozinc Reagents. Organic Letters - ACS Publications (2008). Available at:[Link]

  • The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)3)2 as a Catalyst. Angewandte Chemie - ResearchGate. Available at:[Link]

Sources

Method

Application Notes and Protocols for the Functionalization of (2-Iodo-1,4-phenylene)dimethanol in Drug Discovery

Introduction: The Strategic Value of a Bifunctional Scaffold In the landscape of modern drug discovery, the efficiency of synthetic routes to novel molecular architectures is paramount. Scaffolds that offer multiple poin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern drug discovery, the efficiency of synthetic routes to novel molecular architectures is paramount. Scaffolds that offer multiple points for diversification are invaluable assets, enabling the rapid generation of compound libraries for biological screening. (2-Iodo-1,4-phenylene)dimethanol is one such scaffold, presenting a unique combination of reactive sites: a readily functionalizable aryl iodide and two benzylic alcohol moieties. This trifunctional building block serves as a versatile starting point for the synthesis of complex molecules, including those with applications as pharmaceuticals, agrochemicals, and materials.[1] The strategic positioning of the iodo- group ortho to one hydroxymethyl group and meta to the other introduces electronic and steric asymmetry, which can be exploited for selective functionalization.

The aryl iodide is a prime handle for a variety of robust and well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[2][3][4] These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups, which are prevalent in biologically active molecules. The two benzylic alcohol groups offer further opportunities for modification. They can be oxidized to aldehydes or carboxylic acids, esterified, etherified, or used as points of attachment for larger molecular fragments. The diol functionality also allows for the construction of cyclic structures, such as acetals, which can be used as protecting groups or as integral parts of the final molecular design.[5]

This application note provides a comprehensive guide to the functionalization of (2-Iodo-1,4-phenylene)dimethanol, with a focus on strategies and protocols relevant to drug discovery. We will explore the chemoselective manipulation of its reactive sites, including protecting group-free approaches, and provide detailed experimental procedures for key transformations. The causality behind experimental choices, such as catalyst and ligand selection, will be discussed to provide researchers with the insights needed to adapt and optimize these methods for their specific synthetic targets.

Core Functionalization Strategies: A Modular Approach to Molecular Diversity

The functionalization of (2-Iodo-1,4-phenylene)dimethanol can be approached in a modular fashion, allowing for the systematic exploration of chemical space. The three primary avenues for modification are:

  • Cross-Coupling at the C-I Bond: This is typically the first step in a synthetic sequence, as the conditions for these reactions are often compatible with the benzylic alcohol groups, potentially avoiding the need for protecting groups.[6][7]

  • Modification of the Hydroxymethyl Groups: These groups can be functionalized either before or after the cross-coupling reaction. The choice of timing will depend on the desired final structure and the compatibility of the functional groups with the planned reaction conditions.

  • Tandem and Sequential Reactions: For more complex architectures, one-pot or sequential reactions that combine cross-coupling with subsequent transformations of the alcohol groups can be highly efficient.[8][9]

The following sections will detail the protocols and rationale for each of these strategies.

I. Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-I bond in (2-Iodo-1,4-phenylene)dimethanol is the most reactive site for palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and clean conversions, especially given the presence of the two hydroxyl groups which could potentially coordinate to the metal center.

A. Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between aryl halides and organoboron reagents.[10] It is widely used in the synthesis of biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals.[11]

Causality of Experimental Choices:

  • Catalyst and Ligand: For electron-rich aryl iodides like our substrate, a combination of a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ or Pd₂(dba)₃) and a phosphine ligand is typically effective. The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For substrates with potentially coordinating groups like alcohols, bulky and electron-rich phosphine ligands such as those from the Buchwald or Hartwig groups can be advantageous.[12] These ligands promote the reductive elimination step and can prevent catalyst deactivation.

  • Base: The choice of base is critical for activating the boronic acid or ester for transmetalation.[13] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used, often in the presence of water or a protic co-solvent. The mildness of these bases is generally compatible with the alcohol functionalities.

  • Solvent: A variety of solvents can be used, with common choices being toluene, dioxane, or DMF, often with the addition of water. The choice of solvent can influence the solubility of the reagents and the rate of the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of (2-Iodo-1,4-phenylene)dimethanol with an Arylboronic Acid

  • Materials:

    • (2-Iodo-1,4-phenylene)dimethanol

    • Arylboronic acid (1.1-1.5 equivalents)

    • Pd(PPh₃)₄ (1-5 mol%)

    • K₂CO₃ (2-3 equivalents)

    • Toluene/Ethanol/Water (e.g., 4:1:1 mixture)

  • Procedure:

    • To a degassed reaction vessel, add (2-Iodo-1,4-phenylene)dimethanol, the arylboronic acid, and K₂CO₃.

    • Add the solvent mixture and degas the solution again by bubbling with argon or nitrogen for 15-20 minutes.

    • Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of inert gas.

    • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O9012~85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O1008~80-90
33-Pyridylboronic acidPd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄Toluene/H₂O11016~75-85

Note: Yields are approximate and will vary depending on the specific substrate and reaction conditions.

B. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes and conjugated enynes.[4] This reaction is particularly valuable in drug discovery for introducing rigid linkers and for the synthesis of precursors to various heterocyclic systems.

Causality of Experimental Choices:

  • Catalyst System: The classic Sonogashira reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI).[14] The copper co-catalyst is believed to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.

  • Base: An amine base, such as triethylamine or diisopropylamine, is required. The base serves to deprotonate the terminal alkyne and also acts as a solvent in some cases.

  • Protecting Group-Free Approach: The benzylic alcohol groups are generally tolerated under standard Sonogashira conditions. However, if side reactions are observed, protection of the alcohols as silyl ethers (e.g., TBDMS) may be necessary.[15] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[14]

Experimental Protocol: Sonogashira Coupling of (2-Iodo-1,4-phenylene)dimethanol with a Terminal Alkyne

  • Materials:

    • (2-Iodo-1,4-phenylene)dimethanol

    • Terminal alkyne (1.2-1.5 equivalents)

    • PdCl₂(PPh₃)₂ (1-3 mol%)

    • CuI (2-5 mol%)

    • Triethylamine (as solvent or co-solvent with THF or DMF)

  • Procedure:

    • To a Schlenk flask, add (2-Iodo-1,4-phenylene)dimethanol, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add degassed triethylamine (and co-solvent if used), followed by the terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with aqueous NH₄Cl solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

C. Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[3] Aryl amines are a fundamental structural motif in a vast number of pharmaceuticals.

Causality of Experimental Choices:

  • Catalyst and Ligand: This reaction is highly dependent on the choice of a palladium catalyst and a bulky, electron-rich phosphine ligand.[12] Ligands such as XPhos, SPhos, or RuPhos are commonly employed to facilitate the challenging C-N reductive elimination step. The choice of ligand can also influence the scope of the amine coupling partner.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are frequently used. The choice of base can affect the reaction rate and substrate compatibility.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.

Experimental Protocol: Buchwald-Hartwig Amination of (2-Iodo-1,4-phenylene)dimethanol with an Amine

  • Materials:

    • (2-Iodo-1,4-phenylene)dimethanol

    • Amine (primary or secondary, 1.1-1.5 equivalents)

    • Pd₂(dba)₃ (1-2 mol%)

    • XPhos (or other suitable ligand, 2-4 mol%)

    • NaOtBu (1.5-2 equivalents)

    • Anhydrous toluene

  • Procedure:

    • In a glovebox, add NaOtBu to an oven-dried reaction vessel.

    • Add (2-Iodo-1,4-phenylene)dimethanol, the amine, Pd₂(dba)₃, and the ligand.

    • Add anhydrous toluene and seal the vessel.

    • Heat the reaction mixture to 80-110 °C with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the residue by column chromatography.

II. Functionalization of the Benzylic Alcohol Groups

The two hydroxymethyl groups on the (2-Iodo-1,4-phenylene)dimethanol scaffold provide additional handles for diversification. These can be modified either before or after the cross-coupling reaction at the C-I bond.

A. Protection of the Diol Functionality

In cases where the hydroxyl groups might interfere with subsequent reactions or when selective functionalization of only one hydroxyl group is desired, protection is necessary. Common protecting groups for 1,4-diols include forming a cyclic acetal, although for a 1,4-diol this is not possible. Therefore, each alcohol must be protected individually.

Common Protecting Groups for Alcohols:

Protecting GroupAbbreviationProtection ConditionsDeprotection Conditions
tert-Butyldimethylsilyl etherTBDMSTBDMSCl, imidazole, DMFTBAF, THF or HF, MeCN
Benzyl etherBnBnBr, NaH, THFH₂, Pd/C
Tetrahydropyranyl etherTHPDHP, PPTS, CH₂Cl₂p-TsOH, MeOH

Experimental Protocol: Protection of (2-Iodo-1,4-phenylene)dimethanol as a Bis-TBDMS Ether

  • Materials:

    • (2-Iodo-1,4-phenylene)dimethanol

    • tert-Butyldimethylsilyl chloride (TBDMSCl, 2.2-2.5 equivalents)

    • Imidazole (2.5-3 equivalents)

    • Anhydrous DMF

  • Procedure:

    • Dissolve (2-Iodo-1,4-phenylene)dimethanol and imidazole in anhydrous DMF under an inert atmosphere.

    • Add TBDMSCl portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

B. Oxidation to Aldehydes or Carboxylic Acids

The benzylic alcohols can be selectively oxidized to aldehydes or further to carboxylic acids, which are valuable functional groups for further elaboration in drug discovery, such as in the formation of amides, esters, or for reductive amination.

Causality of Experimental Choices:

  • Selective Oxidation to Aldehydes: Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Common reagents include manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Dess-Martin periodinane (DMP).

  • Oxidation to Carboxylic Acids: Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will convert the primary alcohols to carboxylic acids.

Experimental Protocol: Oxidation of a Substituted (1,4-Phenylene)dimethanol to the Dialdehyde

  • Materials:

    • Substituted (1,4-phenylene)dimethanol (from a cross-coupling reaction)

    • Activated Manganese Dioxide (MnO₂, 10-20 equivalents)

    • Dichloromethane (DCM)

  • Procedure:

    • To a solution of the substituted (1,4-phenylene)dimethanol in DCM, add activated MnO₂.

    • Stir the suspension vigorously at room temperature. The reaction is typically complete within a few hours to a day. Monitor by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite, washing the filter cake thoroughly with DCM.

    • Concentrate the filtrate to obtain the crude dialdehyde, which can be purified by column chromatography or recrystallization.

III. Visualization of Synthetic Workflows

The functionalization of (2-Iodo-1,4-phenylene)dimethanol can be visualized as a series of branching pathways leading to a diverse array of molecular structures.

G A (2-Iodo-1,4-phenylene)dimethanol B Suzuki Coupling (Ar-B(OH)2, Pd cat.) A->B C Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) A->C D Buchwald-Hartwig (R2NH, Pd cat.) A->D I Protection (e.g., TBDMSCl) A->I E Biaryl Dimethanol Derivative B->E F Alkynyl Dimethanol Derivative C->F G Aminoaryl Dimethanol Derivative D->G H Oxidation (e.g., MnO2) E->H F->H G->H J Dialdehyde Derivative H->J H->J H->J K Protected Diol I->K L Further Functionalization (e.g., Reductive Amination) J->L

Figure 1. A simplified workflow illustrating the primary functionalization pathways for (2-Iodo-1,4-phenylene)dimethanol.

Conclusion and Future Perspectives

(2-Iodo-1,4-phenylene)dimethanol is a highly versatile and strategically valuable building block for drug discovery. Its orthogonal reactive sites allow for a modular and efficient approach to the synthesis of complex and diverse molecular architectures. The ability to perform protecting group-free cross-coupling reactions further enhances its utility, streamlining synthetic routes and improving overall efficiency. The protocols and strategies outlined in this application note provide a solid foundation for researchers to exploit the full potential of this scaffold. Future work in this area will likely focus on the development of novel one-pot, multi-component reactions that leverage the unique reactivity of this trifunctional building block to access even more complex and biologically relevant chemical space. The continued development of more active and selective catalyst systems will further expand the scope of transformations possible with this and related scaffolds, accelerating the pace of drug discovery.

References

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  • Crudden, C. M., Ziebenhaus, C., & Imao, D. (2016). Iterative protecting group-free cross-coupling leading to chiral multiply arylated structures. Nature Communications, 7(1), 1-8. [Link]

  • Altman, R. A., Shafir, A., Choi, A., Lichtor, P. A., & Buchwald, S. L. (2008). An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides. The Journal of Organic Chemistry, 73(1), 284–286. [Link]

  • Zhang, H., Ruiz-Castillo, P., Schuppe, A. W., & Buchwald, S. L. (2020). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters, 22(14), 5369–5374. [Link]

  • Zhang, H., & Buchwald, S. L. (2018). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Organic Letters, 20(15), 4433-4437. [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2022). Tandem Pd-Catalyzed Cyclization/Coupling of Non-Terminal Acetylenic Activated Methylenes with (Hetero)Aryl Bromides. Molecules, 27(3), 630. [Link]

  • Buchwald-Hartwig Amination. (n.d.). In WordPress.
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Application

Application Note: Palladium-Catalyzed Cross-Coupling of (2-Iodo-1,4-phenylene)dimethanol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized protocols, and troubleshooting for Suzuki-Miyaura and Sonogashira cross-couplings using u...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized protocols, and troubleshooting for Suzuki-Miyaura and Sonogashira cross-couplings using unprotected benzylic diols.

Substrate Profiling & Mechanistic Rationale

(2-Iodo-1,4-phenylene)dimethanol (CAS: 1813531-27-9) is a highly versatile, bifunctional building block. It features a highly reactive aryl iodide moiety and two unprotected benzylic alcohols.

Historically, benzylic alcohols were protected (e.g., as silyl ethers or acetates) prior to transition-metal catalysis to prevent catalyst poisoning, alkoxide-driven side reactions, or unwanted oxidation. However, modern palladium catalysis allows for the direct, protecting-group-free cross-coupling of these substrates, significantly improving atom economy and reducing step count[1].

The Causality of Experimental Choices
  • Oxidative Addition Superiority: The carbon-iodine (C(sp²)-I) bond undergoes oxidative addition to Pd(0) orders of magnitude faster than C-Br or C-Cl bonds. This kinetic advantage allows the reaction to proceed at lower temperatures, preserving the integrity of the unprotected hydroxyl groups[2].

  • Solvent Polarity & Partitioning: The presence of two primary hydroxyl groups makes this substrate—and its subsequent products—highly polar. Traditional biphasic solvent systems (e.g., Toluene/Water) often fail because the substrate precipitates or partitions poorly. A homogeneous or highly miscible aqueous system (e.g., 1,4-Dioxane/H₂O) is mandatory[3].

  • Base Selection: Strong bases (like KOtBu or NaOH) can deprotonate the benzylic alcohols (pKₐ ~ 15), leading to competitive etherification or catalyst coordination. Mild bases like K₂CO₃ or Et₃N are strictly required to maintain chemoselectivity.

Strategic Workflow & Logical Decision Tree

The following diagram illustrates the experimental workflow and critical decision points when utilizing (2-Iodo-1,4-phenylene)dimethanol in either Suzuki-Miyaura or Sonogashira coupling frameworks.

Workflow Start Substrate: (2-Iodo-1,4-phenylene)dimethanol Degas Strict Degassing (Freeze-Pump-Thaw / Sparge) Start->Degas Choice Select Coupling Type Degas->Choice Suzuki Suzuki-Miyaura (Boronic Acids) Choice->Suzuki Sonogashira Sonogashira (Terminal Alkynes) Choice->Sonogashira SuzCond Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O (4:1) 80°C, 2-12h Suzuki->SuzCond SonoCond Pd(PPh3)2Cl2, CuI, Et3N DMF or THF RT to 50°C, 4-16h Sonogashira->SonoCond Workup Aqueous Workup & Salting-Out Extraction SuzCond->Workup SonoCond->Workup Purify Flash Chromatography (High polarity eluent) Workup->Purify

Experimental workflow for Pd-catalyzed coupling of (2-Iodo-1,4-phenylene)dimethanol.

Data Presentation: Optimization Parameters

To ensure a self-validating and highly reproducible system, the following tables summarize the empirical optimization data for both coupling methodologies.

Table 1: Suzuki-Miyaura Optimization Parameters
VariableStandard ConditionOptimized for DimethanolMechanistic Rationale
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ (5 mol%)The bidentate dppf ligand prevents catalyst degradation (Pd black) in aqueous media and handles steric bulk efficiently[4].
Base NaOH or NaOEtK₂CO₃ (2.5 equiv)Mild inorganic base facilitates transmetalation without causing benzylic alcohol deprotonation[3].
Solvent Toluene / EtOH1,4-Dioxane / H₂O (4:1) High polarity is required to fully solubilize the diol substrate and the boronic acid simultaneously.
Table 2: Sonogashira Optimization Parameters
VariableStandard ConditionOptimized for DimethanolMechanistic Rationale
Cocatalyst CuI (10 mol%)CuI (2 mol%) Minimizing Cu reduces the oxidative Glaser homocoupling of the alkyne, a common side reaction[2].
Base DiethylamineTriethylamine (Et₃N) Et₃N provides optimal basicity and acts as a solvent/co-solvent without nucleophilic interference[5].
Atmosphere N₂ balloonArgon (Sparge 30 min) Strict O₂ exclusion is mandatory to prevent Pd black formation and benzylic alcohol oxidation[2].

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol is designed for coupling (2-Iodo-1,4-phenylene)dimethanol with aryl or heteroaryl boronic acids.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add (2-Iodo-1,4-phenylene)dimethanol (1.0 mmol, 264 mg), the aryl boronic acid (1.2 mmol), K₂CO₃ (2.5 mmol, 345 mg), and Pd(dppf)Cl₂ (0.05 mmol, 36 mg).

  • Degassing: Seal the flask with a rubber septum. Evacuate and backfill the flask with Argon (repeat 3 times).

  • Solvent Addition: Add 1,4-Dioxane (8 mL) and degassed deionized H₂O (2 mL) via syringe. Sparge the resulting mixture with Argon for an additional 10 minutes to ensure complete removal of dissolved oxygen.

  • Reaction: Heat the mixture in an oil bath at 80 °C for 4–12 hours. Monitor via TLC (eluent: EtOAc/Hexanes 1:1; visualize with UV and KMnO₄ stain).

  • Workup (Critical Step): Cool to room temperature. Dilute with EtOAc (20 mL) and water (10 mL). Self-Validation Check: Because the product is a diol, it may partition into the water. Add solid NaCl to the aqueous layer until saturated (salting-out effect) before extracting with EtOAc (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography using a gradient of Hexanes to 100% EtOAc.

Protocol B: Sonogashira Cross-Coupling

This protocol is designed for coupling with terminal alkynes.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask, add (2-Iodo-1,4-phenylene)dimethanol (1.0 mmol, 264 mg), Pd(PPh₃)₂Cl₂ (0.05 mmol, 35 mg), and CuI (0.02 mmol, 3.8 mg).

  • Atmosphere Control: Evacuate and backfill with Argon 3 times. Self-Validation Check: The presence of oxygen here will immediately cause the solution to darken prematurely and promote Glaser homocoupling[2].

  • Solvent & Base: Add anhydrous, degassed DMF (5 mL) and degassed Et₃N (3 mL) via syringe. Stir for 5 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe. If the alkyne is a solid, dissolve it in 1 mL of degassed DMF prior to addition.

  • Reaction: Stir at room temperature for 16 hours. (If the alkyne is sterically hindered, heat gently to 50 °C).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (15 mL) to sequester the copper. Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine (5 × 15 mL) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Troubleshooting & Self-Validating Systems

A robust protocol must include indicators of failure and success. Monitor your reactions for the following physical cues:

  • Formation of a Black Mirror/Precipitate: The sudden appearance of a fine black powder is Palladium Black . This indicates catalyst decomposition, usually caused by oxygen ingress, impure solvents, or localized overheating[2]. If this occurs early in the reaction, the yield will be severely compromised.

  • TLC Staining: (2-Iodo-1,4-phenylene)dimethanol is highly UV active and stains bright yellow/white against a purple background with KMnO₄. If the starting material spot disappears but multiple non-polar spots appear in the Sonogashira reaction, suspect Glaser Homocoupling of your alkyne. Reduce CuI loading and strictly enforce anaerobic conditions.

  • Mass Balance Loss: If your crude mass is significantly lower than expected, your diol product is likely trapped in the aqueous layer during workup. Re-extract the aqueous layer with a more polar solvent mixture (e.g., 10% MeOH in DCM) or utilize continuous liquid-liquid extraction.

Sources

Method

Synthetic Routes to Functionalized Phenylene Dimethanols: An Application Note for Researchers

Introduction Functionalized phenylene dimethanols are a critical class of compounds, serving as versatile building blocks in the synthesis of pharmaceuticals, advanced polymers, and various functional materials. Their un...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Functionalized phenylene dimethanols are a critical class of compounds, serving as versatile building blocks in the synthesis of pharmaceuticals, advanced polymers, and various functional materials. Their unique structural motif, featuring a substituted aromatic ring flanked by two hydroxymethyl groups, allows for precise control over molecular architecture and properties. This application note provides a comprehensive guide to the primary synthetic strategies for accessing these valuable intermediates, with a focus on practical, field-proven protocols and the underlying chemical principles that govern their success.

Strategic Overview of Synthetic Approaches

The synthesis of functionalized phenylene dimethanols can be broadly categorized into two main strategies:

  • "Diol-First" Approach: This strategy involves the initial formation of the phenylene dimethanol core, followed by functionalization of the aromatic ring. This is often advantageous when the desired functional groups are incompatible with the conditions required for diol formation.

  • "Functionalization-First" Approach: In this approach, a pre-functionalized aromatic precursor is converted into the corresponding dimethanol. This is the more common strategy, as it allows for a wider range of commercially available starting materials and often provides better control over regioselectivity.

This guide will primarily focus on the "Functionalization-First" approach, detailing the most robust and widely adopted methodologies.

Core Synthetic Methodologies

The selection of a synthetic route is dictated by the desired substitution pattern on the aromatic ring (ortho, meta, or para) and the nature of the functional groups to be incorporated. The following sections detail the most effective methods for synthesizing the three main isomers of functionalized phenylene dimethanol.

Synthesis of Functionalized 1,4-Phenylene Dimethanols (para-Isomers)

The para-substituted isomers are commonly synthesized from terephthalate derivatives or p-xylylene precursors.

A reliable and high-yielding method for preparing 1,4-phenylene dimethanols is the reduction of the corresponding dimethyl terephthalate esters. This method is compatible with a variety of functional groups that are stable to reducing agents.

Causality of Experimental Choices:

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of completely reducing both ester groups to alcohols. Sodium borohydride is generally not strong enough for this transformation unless used in combination with activating agents.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to dissolve both the substrate and the reducing agent, and its inertness under the reaction conditions.

  • Workup: A careful aqueous workup is crucial to quench the excess reducing agent and hydrolyze the aluminum alkoxide intermediates to liberate the diol product. The Fieser workup (sequential addition of water, 15% NaOH, and more water) is a standard and effective procedure.

Experimental Protocol: Reduction of Dimethyl 2-Nitroterephthalate

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (2.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Substrate Addition: A solution of dimethyl 2-nitroterephthalate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • Workup: The reaction is carefully quenched by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Isolation: The resulting white precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

An alternative route involves the hydrolysis of a 1,4-bis(halomethyl)benzene. This method is particularly useful when the corresponding halogenated starting material is readily available.

Causality of Experimental Choices:

  • Base: Sodium carbonate or another mild base is used to neutralize the hydrohalic acid formed during the hydrolysis, driving the reaction to completion.

  • Solvent System: A biphasic system, such as 1,4-dioxane and water, can be effective for substrates with limited water solubility.

  • Phase-Transfer Catalysis: For reactions involving immiscible phases, a phase-transfer catalyst can significantly enhance the reaction rate by facilitating the transport of the hydroxide ion into the organic phase.

Experimental Protocol: Hydrolysis of 1,4-Bis(bromomethyl)-2-fluorobenzene

  • Reaction Mixture: A mixture of 1,4-bis(bromomethyl)-2-fluorobenzene (1.0 equivalent), sodium carbonate (2.2 equivalents), and water is prepared in a round-bottom flask.

  • Solvent Addition: 1,4-Dioxane is added as a co-solvent to improve solubility.

  • Heating: The mixture is heated to 80 °C for 3 hours.

  • Workup: After cooling, the organic solvent is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization.

Synthesis of Functionalized 1,3-Phenylene Dimethanols (meta-Isomers)

The synthesis of meta-isomers often starts from isophthalic acid derivatives. The directing effects of substituents on the benzene ring are crucial for achieving the desired regiochemistry.

Similar to the para-isomers, the reduction of diethyl isophthalates is a primary route to 1,3-phenylene dimethanols.

Experimental Protocol: Reduction of Diethyl 5-Methoxyisophthalate

  • Reaction Setup: Under a nitrogen atmosphere, a solution of diethyl 5-methoxyisophthalate (1.0 equivalent) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (2.2 equivalents) in anhydrous THF at 0 °C.

  • Reaction: The mixture is stirred at room temperature for 12 hours.

  • Workup and Isolation: The reaction is worked up using the Fieser method as described for the para-isomer. The product is purified by column chromatography on silica gel.

Synthesis of Functionalized 1,2-Phenylene Dimethanols (ortho-Isomers)

Ortho-substituted phenylene dimethanols can be challenging to synthesize due to potential steric hindrance and side reactions. The choice of starting material and reaction conditions is critical.

The reaction of a Grignard reagent with a substituted phthalic anhydride can provide a route to certain ortho-substituted phenylene dimethanols, although side reactions leading to phthalides are common. Careful control of stoichiometry and temperature is essential.

Causality of Experimental Choices:

  • Grignard Reagent: The choice of Grignard reagent will determine the substituents on the benzylic carbons. For the synthesis of the parent diol, a reducing Grignard reagent like methylmagnesium bromide followed by reduction can be employed.

  • Stoichiometry: Using at least two equivalents of the Grignard reagent is necessary to ensure the reaction proceeds to the diol.

  • Temperature: Low temperatures are generally favored to control the reactivity of the Grignard reagent and minimize side reactions.

Experimental Protocol: Reaction of 4-Nitrophthalic Anhydride with Methylmagnesium Bromide

  • Grignard Reagent Preparation: A solution of methylmagnesium bromide in diethyl ether is prepared from magnesium turnings and methyl bromide.

  • Reaction: A solution of 4-nitrophthalic anhydride (1.0 equivalent) in anhydrous THF is added dropwise to the Grignard reagent (2.5 equivalents) at -78 °C.

  • Warming and Quenching: The reaction is slowly warmed to room temperature and then quenched by the addition of a saturated aqueous solution of ammonium chloride.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling Yields for (2-Iodo-1,4-phenylene)dimethanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing low yields when coupling (2-Iodo-1,4-phenylene...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing low yields when coupling (2-Iodo-1,4-phenylene)dimethanol .

While the aryl iodide moiety is highly reactive toward oxidative addition, this specific substrate presents a dual challenge: steric hindrance from the ortho-hydroxymethyl group and catalyst poisoning/side reactions driven by the two unprotected, free hydroxyl (-OH) groups. This guide deconstructs the causality behind these failures and provides field-proven, self-validating protocols to optimize your yields without resorting to tedious protecting-group chemistry.

Part 1: Troubleshooting Guide & FAQs

Q1: My reaction is stalling after oxidative addition. Why is transmetalation failing, and how do I fix it?

The Causality: The hydroxymethyl group at the 1-position is ortho to the reactive iodine. Once the Pd(0) catalyst inserts into the C-I bond, the lone pairs on the adjacent hydroxyl oxygen can coordinate to the empty orbital on the Pd(II) center. This forms a stable, unreactive palladacycle that acts as a thermodynamic sink, completely halting the transmetalation step. The Solution: You must use bulky, electron-rich ligands such as XPhos, SPhos, or PCy3[1]. The steric bulk of these ligands physically blocks the hydroxyl oxygen from entering the palladium coordination sphere, forcing the catalytic cycle forward. Furthermore, robust N-heterocyclic carbene (NHC) ligands have also proven highly effective for sterically hindered substrates with free hydroxyls[2].

Q2: I am observing significant amounts of aldehyde byproducts in my LC-MS. What is causing this?

The Causality: Unprotected benzyl alcohols are highly susceptible to palladium-catalyzed aerobic oxidation, converting your substrate into an aldehyde. Additionally, if your base is too strong (e.g., KOtBu or NaOH), it can deprotonate the alcohol, leading to alkoxide formation and subsequent β-hydride elimination. The Solution: Transition to mild bases like K₃PO₄ or K₂CO₃[3]. More importantly, you must strictly exclude oxygen. Do not rely on simple balloon purging; sparge your solvents with Argon for at least 30 minutes prior to use to prevent aerobic oxidation[3].

Q3: My boronic acid partner is degrading (protodeboronation) before the coupling completes. How do I suppress this?

The Causality: Protodeboronation is a base-catalyzed degradation pathway that competes directly with transmetalation. Because your substrate is sterically hindered, transmetalation is kinetically slow. In a highly aqueous, strongly basic environment, the boronic acid simply degrades before it can couple. The Solution: Modulate the solubility of your base by using a biphasic solvent system, such as 1,4-Dioxane/H₂O (typically in a 4:1 ratio). This keeps the effective concentration of the hydroxide/carbonate low in the organic phase, slowing down protodeboronation while maintaining enough basicity to activate the boronic acid. Always use a slight excess of boronic acid (1.2–1.5 equivalents) to compensate for trace degradation.

Q4: The diol substrate is crashing out of my standard Toluene/Ethanol mixture. What solvent should I use?

The Causality: (2-Iodo-1,4-phenylene)dimethanol is a highly polar diol. Traditional non-polar cross-coupling solvents like pure toluene will result in a heterogeneous mixture, severely limiting the reaction rate and leading to incomplete conversion. The Solution: Switch to a miscible, moderately polar system like 1,4-Dioxane/Water[4]. Dioxane provides excellent solubility for both the highly polar diol substrate and the non-polar catalyst/ligand complex, ensuring a homogeneous catalytic environment.

Part 2: Quantitative Optimization Data

The following table summarizes the causal impact of varying reaction parameters on the yield of unprotected hydroxymethyl-aryl halides based on established optimization campaigns.

ParameterSuboptimal ChoiceOptimized ChoiceMechanistic RationaleExpected Yield Impact
Ligand PPh₃XPhos / PCy₃Bulky ligands prevent -OH coordination to Pd(II) and accelerate reductive elimination despite steric hindrance[1].+30–50%
Base NaOH / KOtBuK₃PO₄ / K₂CO₃Mild bases prevent deprotonation of the benzyl alcohol, avoiding alkoxide-driven side reactions and β-hydride elimination[3].+15–25%
Solvent Toluene1,4-Dioxane / H₂O (4:1)Biphasic polar systems solubilize both the highly polar diol substrate and the non-polar catalyst complex.+20–40%
Atmosphere Ambient AirStrict Argon (Sparged)Prevents Pd-catalyzed aerobic oxidation of the free benzyl alcohol to an aldehyde.+10–20%

Part 3: Mechanistic & Workflow Visualizations

G Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Fast with Aryl Iodide) Pd0->OxAdd Substrate PdII Pd(II) Intermediate OxAdd->PdII Poison Hydroxyl Coordination (Catalyst Poisoning) PdII->Poison Poor Ligand Choice Transmet Transmetalation (Sterically Hindered) PdII->Transmet Bulky Ligand (e.g., XPhos) RedElim Reductive Elimination Transmet->RedElim Boronic Acid + Base RedElim->Pd0 Catalyst Regeneration Product Coupled Diol Product RedElim->Product

Mechanistic pathway of Suzuki coupling highlighting hydroxyl interference and ligand-based resolution.

Workflow Prep 1. Reagent Loading (Diol, Boronic Acid, Base) Purge 2. Argon Purge (3x Evac/Backfill) Prep->Purge Solvent 3. Add Degassed Dioxane/H2O Purge->Solvent Catalyst 4. Add Pd Catalyst Under Argon Solvent->Catalyst Heat 5. Heat to 80°C (Vigorous Stirring) Catalyst->Heat

Step-by-step air-free experimental workflow for biphasic Suzuki-Miyaura cross-coupling.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating an internal standard and utilizing strict air-free techniques, any deviations in yield can be mathematically traced back to specific mechanistic failures (e.g., oxidation vs. incomplete conversion).

Materials:

  • (2-Iodo-1,4-phenylene)dimethanol (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • K₃PO₄ (3.0 equiv, finely milled)

  • Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%) OR preformed XPhos Pd G2 (4 mol%)

  • 1,4-Dioxane / Deionized Water (4:1 ratio)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv)

Step-by-Step Methodology:

  • Solvent Preparation (Critical): Combine 1,4-Dioxane and Water in a 4:1 ratio. Sparge the mixture vigorously with Argon for a minimum of 30 minutes prior to use to displace all dissolved oxygen[3].

  • Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (2-Iodo-1,4-phenylene)dimethanol, the arylboronic acid, K₃PO₄, and the internal standard.

  • Atmospheric Control: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.

  • Solvent & Catalyst Addition: Introduce the degassed Dioxane/H₂O mixture (approx. 5 mL per mmol of substrate) via a gas-tight syringe. Under a positive flow of Argon, quickly remove the septum, add the palladium catalyst/ligand, and reseal the flask[3].

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring (1000 rpm) to ensure adequate mixing of the biphasic system.

  • Self-Validation & Monitoring: After 2 hours, withdraw a 50 µL aliquot via syringe. Dilute with acetonitrile, filter through a short celite plug, and analyze via LC-MS. Compare the product peak area against the internal standard. If unreacted diol remains but boronic acid is consumed, protodeboronation has occurred (add 0.5 equiv more boronic acid). If aldehyde is detected, your degassing protocol failed.

  • Work-up: Upon completion, cool to room temperature. Dilute with Ethyl Acetate and wash with water. Caution: Avoid washing with strong aqueous acids (e.g., 1M HCl), as concentrated acids can trigger polymerization or etherification of the benzyl alcohols. Extract the aqueous layer twice with Ethyl Acetate, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (typically requiring a polar eluent gradient such as Hexanes/Ethyl Acetate to pure Ethyl Acetate due to the diol functionality).

References

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Organic Chemistry Portal. Available at: [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of (2-Iodo-1,4-phenylene)dimethanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating (2-Iodo-1,4-phenylene)dimethanol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating (2-Iodo-1,4-phenylene)dimethanol .

Purifying this building block presents a unique dual-challenge: managing the high polarity and hydrogen-bonding capacity of two primary hydroxyl groups, while simultaneously handling the light-sensitive, lipophilic aryl iodide moiety. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-purity recovery.

Physicochemical & Chromatographic Properties

Before initiating any purification workflow, it is critical to understand the quantitative metrics that dictate the molecule's behavior during extraction and chromatography.

PropertyValue / Description
Chemical Name (2-Iodo-1,4-phenylene)dimethanol
CAS Number 1813531-27-9[1]
Molecular Formula C₈H₉IO₂
Molecular Weight 264.06 g/mol
Physical State Solid (typically off-white to pale yellow)
Hydrogen Bond Donors / Acceptors 2 / 2
Typical TLC R_f (1:1 Hexanes/EtOAc) ~0.25 - 0.35 (exhibits streaking without modifiers)
Solubility Profile Soluble in EtOAc, MeOH, THF; Insoluble in Hexanes, Heptane
Troubleshooting FAQs

Q1: Why does my product streak heavily on standard silica gel, and how can I fix it? The Causality: (2-Iodo-1,4-phenylene)dimethanol contains two primary hydroxymethyl groups. These functional groups act as aggressive hydrogen bond donors and acceptors. During normal-phase chromatography, they interact strongly with the unreacted, acidic silanol groups (-SiOH) on the surface of bare silica. This secondary solute-sorbent interaction causes poor mass-transfer kinetics (a continuous adsorption-desorption lag), resulting in broad, tailing bands that ruin resolution. The Solution: You must disrupt the silanol interactions. As recommended by [2], spiking your mobile phase with a polar modifier (e.g., 1–2% Methanol or 0.1% Acetic Acid) will temporarily mask the active silanols, allowing the diol to elute in a tight band. Alternatively, switching to Diol-functionalized silica cartridges provides a less active surface ideal for polar compounds[3].

Q2: My crude reaction mixture is contaminated with a dark brown color. How do I remove this before loading it onto a column? The Causality: The synthesis of aryl iodides often leaves residual elemental iodine ( ) or triiodide ( ) in the crude mixture. Loading elemental iodine directly onto a silica column will degrade the stationary phase, co-elute with your product, and potentially cause photodehalogenation. The Solution: Perform a reductive quench using aqueous sodium thiosulfate ( ). The thiosulfate anion acts as a reducing agent, converting the lipophilic into water-soluble iodide ( ), while oxidizing itself to tetrathionate ( ). This forces the iodine out of the organic phase and into the aqueous waste[4].

Q3: How can I separate the target product from the over-iodinated byproduct, (2,5-diiodo-1,4-phenylene)dimethanol? The Causality: Over-iodination yields the 2,5-diiodo byproduct[5]. Counterintuitively, adding a second massive, polarizable iodine atom actually makes the molecule less polar. The second iodine increases the overall lipophilicity (logP) of the aromatic ring and sterically hinders the adjacent hydroxymethyl groups, reducing their ability to hydrogen-bond with the silica. The Solution: Because the di-iodinated byproduct is less polar, it will elute faster (higher R_f) than your target compound. Utilize a shallow gradient (e.g., holding at 15% EtOAc in Hexanes for 3 column volumes before ramping up) to exploit this subtle polarity difference.

Self-Validating Experimental Protocols
Protocol A: Reductive Quench and Liquid-Liquid Extraction

This protocol removes inorganic salts and residual iodine prior to chromatography.

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate, 20 mL per gram of crude). Transfer to a separatory funnel.

  • Redox Quench: Add an equal volume of freshly prepared 10% (w/v) aqueous sodium thiosulfate solution, a[4][6].

  • Agitation: Stopper the funnel and shake vigorously for 60 seconds, venting frequently to release any pressure.

  • Self-Validation Check: Observe the organic layer. It must transition from a deep brown/purple to a pale yellow or completely clear solution. This visual cue is a self-validating indicator that all elemental iodine has been successfully reduced and partitioned into the aqueous layer. If brown persists, repeat Step 2.

  • Washing: Separate the aqueous layer. Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual water and dissolved salts.

  • Drying: Dry the organic layer over anhydrous , filter, and concentrate under reduced pressure to yield the crude solid.

Protocol B: Optimized Flash Chromatography

This protocol isolates the mono-iodinated product from unreacted starting material and di-iodinated byproducts.

  • Column Selection: Equip your flash system with a high-performance silica cartridge (or Diol-silica if available)[3].

  • Solvent Preparation: Prepare Solvent A (Hexanes) and Solvent B (Ethyl Acetate containing 1% Methanol). The methanol acts as the critical hydrogen-bond modifier[2].

  • Dry Loading (Crucial): Dissolve the crude product in a minimum amount of THF. Add bare silica gel (1:2 ratio of crude to silica) and evaporate the solvent completely to create a free-flowing powder. Self-Validation: The powder should not clump; clumping indicates residual solvent which will cause band broadening.

  • Elution Gradient:

    • 0–2 Column Volumes (CV): 10% Solvent B (Isocratic hold to elute non-polar impurities).

    • 2–8 CV: Linear ramp from 10% to 50% Solvent B.

    • 8–12 CV: Hold at 50% Solvent B to elute the target compound.

  • Fraction Collection: Monitor via UV detection at 254 nm. The di-iodinated impurity will elute first, followed by a return to baseline, validating complete separation before the tight, sharp peak of (2-Iodo-1,4-phenylene)dimethanol elutes.

Purification Troubleshooting Workflow

PurificationWorkflow Start Crude Reaction Mixture CheckColor Is the mixture dark brown/purple? Start->CheckColor Thiosulfate Wash with 10% aq. Na2S2O3 (Redox Quench) CheckColor->Thiosulfate Yes (I2 present) TLC Perform TLC (e.g., 1:1 Hex/EtOAc) CheckColor->TLC No Thiosulfate->TLC Color turns pale/clear CheckStreak Does the product streak heavily? TLC->CheckStreak ModifyMP Use Diol-Silica OR Add 1% MeOH/0.1% AcOH CheckStreak->ModifyMP Yes (Silanol H-bonding) CheckImp Are there di-iodinated co-eluting impurities? CheckStreak->CheckImp No ModifyMP->CheckImp Recryst Recrystallize from Toluene/EtOAc CheckImp->Recryst Yes (Scale > 5g) Flash Run Flash Chromatography (Optimized Gradient) CheckImp->Flash Yes (Scale < 5g) / No Pure Pure (2-Iodo-1,4- phenylene)dimethanol Recryst->Pure Flash->Pure

Fig 1: Decision tree for troubleshooting the purification of (2-Iodo-1,4-phenylene)dimethanol.

References
  • Biotage. "When should I use a pH modifier in flash column chromatography gradient?". Biotage Knowledge Blog. URL:[Link]

  • University of Rochester. "Workup for Removing Bromine or Iodine". UR Chemistry Labs. URL: [Link]

  • Teledyne Isco. "Compound Purification Flash Guide". Teledyne Isco Advanced Flash Chromatography. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Efficient Coupling of (2-Iodo-1,4-phenylene)dimethanol

Welcome to the technical support center dedicated to the catalytic cross-coupling of (2-Iodo-1,4-phenylene)dimethanol. This guide is designed for researchers, chemists, and drug development professionals who are navigati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the catalytic cross-coupling of (2-Iodo-1,4-phenylene)dimethanol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of functionalizing this unique substrate. The presence of two primary benzylic alcohol moieties introduces specific challenges, including potential catalyst inhibition and side reactions, which require careful consideration in catalyst and condition selection.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help you achieve efficient and high-yielding coupling reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low to No Product Yield

Low conversion of your starting material is one of the most common hurdles. The root cause often lies in the catalyst system or the reaction environment.

Q1: My Suzuki-Miyaura coupling with (2-Iodo-1,4-phenylene)dimethanol is sluggish and gives low yields. What are the most likely causes?

A1: Several factors could be at play. First, the benzylic alcohol groups can coordinate to the palladium center, potentially hindering the catalytic cycle. To overcome this, the choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) are often effective for sterically hindered substrates as they can facilitate the transmetalation and reductive elimination steps.[1][2] Consider ligands like SPhos, XPhos, or for particularly demanding couplings, AntPhos.[3] Second, ensure your reaction conditions are strictly anhydrous and anaerobic. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, and water can promote unwanted side reactions like protodeboronation.[4]

Q2: I'm attempting a Sonogashira coupling, but I'm only recovering my starting aryl iodide. What should I check first?

A2: For Sonogashira reactions, the aryl iodide is the most reactive halide, so the issue likely lies elsewhere.[5] Key areas to investigate are:

  • Catalyst Activity: Ensure both the palladium catalyst and the copper(I) co-catalyst are active.[6] Pd(PPh₃)₄ can be sensitive to air, while PdCl₂(PPh₃)₂ is more stable.[5] Copper(I) iodide can also degrade over time; using a fresh batch is recommended.[5]

  • Base and Solvent: An amine base (like triethylamine or diisopropylamine) is required to deprotonate the terminal alkyne.[5] This base must be anhydrous and used in sufficient excess. The solvent must also be anhydrous and thoroughly degassed.[6]

  • Substrate Purity: Impurities in either the aryl iodide or the alkyne can poison the catalyst.[6]

Q3: My Heck reaction is not proceeding. Are there specific considerations for a substrate with benzylic alcohols?

A3: Yes, the hydroxyl groups can be problematic. While the Heck reaction is generally tolerant of many functional groups, alcohols can sometimes participate in side reactions or interact with the catalyst.[7] Ensure you are using an appropriate base (e.g., K₂CO₃, NaOAc) and a suitable phosphine ligand or a phosphine-free catalyst system if applicable.[8][9] The reaction temperature is also critical; Heck reactions often require higher temperatures (>100 °C) to proceed efficiently.[10] Given the aryl iodide's high reactivity, if the reaction fails, focus on optimizing the base, solvent (DMF, NMP, or dioxane are common), and temperature.[8][10]

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

The sudden appearance of a black precipitate is a clear sign of trouble.

Q1: My reaction mixture turned black shortly after heating, and the conversion stopped. What is this black precipitate?

A1: The black precipitate is "palladium black," which is finely divided, agglomerated, and catalytically inactive palladium metal.[4][11] Its formation means the active soluble catalyst has crashed out of solution, effectively halting the reaction.

Q2: How can I prevent the formation of palladium black?

A2: Preventing catalyst decomposition is crucial for a successful reaction. Here are the key strategies:

  • Rigorous Inert Atmosphere: Oxygen is a primary culprit in the oxidation and subsequent decomposition of the Pd(0) catalyst.[4][6] Use Schlenk line techniques or a glovebox, and ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas like argon or nitrogen.[4]

  • Optimal Ligand Choice: The ligand's job is to stabilize the palladium center.[4] If the ligand is not robust enough or is used in an incorrect ratio, the catalyst is more prone to decomposition. For substrates like (2-Iodo-1,4-phenylene)dimethanol, bulky phosphine ligands are generally good stabilizers.

  • Temperature Control: Excessive heat can accelerate catalyst agglomeration.[4] If you observe decomposition, try lowering the reaction temperature and compensating with a longer reaction time.

  • Purity of Reagents: Impurities can act as catalyst poisons, leading to decomposition.[6] Ensure all starting materials, solvents, and bases are of high purity.

Issue 3: Formation of Significant Side Products

Unwanted byproducts can complicate purification and reduce the yield of your desired compound.

Q1: In my Sonogashira reaction, I'm observing a significant amount of a byproduct that appears to be a dimer of my alkyne. What is this and how can I stop it?

A1: This is the Glaser-Hay homocoupling of the terminal alkyne, a very common side reaction in copper-catalyzed Sonogashira couplings.[6][11] It is promoted by the presence of oxygen. To minimize it:

  • Strictly Anaerobic Conditions: This is the most critical factor. Ensure your reaction is rigorously deoxygenated.[6]

  • Reduce Copper Loading: Lowering the concentration of the Cu(I) co-catalyst can help suppress homocoupling.

  • Slow Addition: Adding the alkyne slowly to the reaction mixture keeps its instantaneous concentration low, disfavoring the dimerization reaction.[6]

  • Consider Copper-Free Protocols: Many effective copper-free Sonogashira protocols have been developed precisely to avoid this issue.[12][13] These often require specific ligands or conditions but can provide much cleaner reactions.

Q2: During my Suzuki coupling, I'm losing my boronic acid partner to what seems like decomposition. What's happening?

A2: You are likely observing protodeboronation, where the boronic acid reacts with trace water or other protic sources to revert to the corresponding arene, consuming your coupling partner. This is a major side reaction.[4] To mitigate this, ensure you are using anhydrous solvents and reagents. The choice of base can also be influential; sometimes, a stronger, non-hydroxide base can be beneficial.

Catalyst & Condition Selection Guide

The following table provides recommended starting points for catalyst systems for the coupling of (2-Iodo-1,4-phenylene)dimethanol. Optimization will likely be required for your specific coupling partner.

Coupling ReactionPalladium Pre-catalystRecommended LigandsBaseSolventTemperature (°C)Catalyst Loading (mol%)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃XPhos, SPhos, RuPhosK₃PO₄, K₂CO₃, Cs₂CO₃Toluene, Dioxane, THF/H₂O60 - 1101 - 3
Sonogashira Pd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃ (often integral)Et₃N, i-Pr₂NHTHF, DMF, TolueneRT - 801 - 5
Heck Pd(OAc)₂P(o-tol)₃, P(t-Bu)₃, or ligandlessK₂CO₃, Et₃N, NaOAcDMF, NMP, Dioxane100 - 1401 - 5

Visualizing the Process

Understanding the fundamental steps of the catalytic cycle and the troubleshooting logic can significantly aid in optimizing your reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ Base PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[14][15]

Troubleshooting_Workflow start Low or No Yield check_inert Are conditions strictly inert? start->check_inert improve_inert Action: Improve degassing, use Schlenk/glovebox check_inert->improve_inert No check_catalyst Is the catalyst/ligand active and appropriate? check_inert->check_catalyst Yes improve_inert->check_catalyst screen_ligands Action: Screen bulky, electron-rich ligands (e.g., XPhos, SPhos) check_catalyst->screen_ligands No/Unsure use_fresh_catalyst Action: Use fresh catalyst and/or co-catalyst (CuI) check_catalyst->use_fresh_catalyst Potentially Inactive check_reagents Are reagents pure and anhydrous? check_catalyst->check_reagents Yes optimize_conditions Action: Optimize temperature, concentration, or base screen_ligands->optimize_conditions use_fresh_catalyst->optimize_conditions purify_reagents Action: Purify/dry starting materials, solvents, and base check_reagents->purify_reagents No check_reagents->optimize_conditions Yes purify_reagents->optimize_conditions success Yield Improved optimize_conditions->success

Caption: A decision-making workflow for troubleshooting low-yield coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the benzylic alcohol groups on (2-Iodo-1,4-phenylene)dimethanol before performing the coupling reaction?

A1: Not necessarily. Palladium-catalyzed cross-coupling reactions are known for their excellent functional group tolerance.[14][16] In many cases, direct coupling is possible without protection. However, if you consistently experience low yields or side reactions that suggest interference from the hydroxyl groups, protecting them (e.g., as silyl ethers) is a valid strategy to consider.[11]

Q2: What is a "precatalyst" and why is it used instead of a Pd(0) source directly?

A2: A precatalyst is a stable, air-tolerant palladium(II) complex that is reduced in situ to the active palladium(0) species under the reaction conditions.[4] Many Pd(0) sources, like Pd(PPh₃)₄, are sensitive to air and can degrade upon storage.[5] Using a stable Pd(II) precatalyst ensures a more consistent and reproducible generation of the active catalyst in your reaction flask.

Q3: Can I run these reactions open to the air?

A3: It is strongly discouraged. While some highly robust catalyst systems for specific applications exist, the vast majority of palladium-catalyzed cross-couplings require an inert atmosphere (nitrogen or argon).[4][16] Oxygen can lead to catalyst decomposition and promote undesirable side reactions, significantly lowering your yield and reproducibility.[4][6]

Q4: My reaction works, but is very slow. How can I increase the reaction rate?

A4: Increasing the temperature is the most common way to accelerate a reaction. However, be mindful that higher temperatures can also promote catalyst decomposition.[4] Alternatively, you can screen more active catalysts. Ligands play a crucial role here; more electron-rich and bulky ligands often lead to faster rates of oxidative addition and reductive elimination, which can accelerate the overall catalytic cycle.[12][17] Increasing the concentration of your reactants may also improve the rate.

Experimental Protocols

The following are generalized starting protocols. They should be optimized for each specific substrate combination.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To couple (2-Iodo-1,4-phenylene)dimethanol with an arylboronic acid.

Materials:

  • (2-Iodo-1,4-phenylene)dimethanol (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add (2-Iodo-1,4-phenylene)dimethanol, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

Objective: To couple (2-Iodo-1,4-phenylene)dimethanol with a terminal alkyne.

Materials:

  • (2-Iodo-1,4-phenylene)dimethanol (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv, 3 mol%)

  • Diisopropylamine (i-Pr₂NH) (Anhydrous, degassed)

  • Anhydrous, degassed THF

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add (2-Iodo-1,4-phenylene)dimethanol and PdCl₂(PPh₃)₂.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF followed by anhydrous, degassed diisopropylamine via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., to 50 °C) if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated NH₄Cl solution, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

  • [Selected [N,O] catalysts capable of Suzuki-Miyaura cross-coupling reactions[18]. - ResearchGate]([Link])

Sources

Optimization

managing low reactivity of aryl iodides at low temperatures

Title: Technical Support Center: Managing Low Reactivity of Aryl Iodides at Low Temperatures Overview Aryl iodides typically exhibit the highest reactivity among aryl halides in metal-halogen exchange reactions. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Managing Low Reactivity of Aryl Iodides at Low Temperatures

Overview Aryl iodides typically exhibit the highest reactivity among aryl halides in metal-halogen exchange reactions. However, at cryogenic temperatures (e.g., -78 °C to -40 °C), researchers frequently encounter sluggish exchange rates, incomplete conversions, or precipitation of intermediates. This guide provides mechanistic troubleshooting and validated protocols to overcome these kinetic and thermodynamic barriers.

Part 1: Diagnostic FAQ

Q1: Why is my aryl iodide failing to undergo complete lithium-halogen exchange at -78 °C with n-BuLi? A: The primary culprit is organolithium aggregation. In non-polar solvents or even pure THF, alkyllithium reagents form hexameric or tetrameric clusters that drastically reduce their effective nucleophilicity [2]. Furthermore, highly electron-rich aryl iodides (e.g., those with methoxy or amino groups) possess higher electron density on the aromatic ring, which repels the incoming carbanion during the formation of the "ate-complex" intermediate[2]. Intervention: Introduce a Lewis basic additive like TMEDA (N,N,N',N'-Tetramethylethylenediamine) to deaggregate the organolithium into more reactive dimers or monomers.

Q2: I switched to an organomagnesium reagent (iPrMgCl) to tolerate ester functional groups, but the iodine-magnesium exchange is completely stalled. Why? A: Standard Grignard reagents like iPrMgCl exist as polymeric aggregates in ethereal solvents, rendering them kinetically inert toward many sterically hindered or electron-rich aryl iodides at low temperatures [1, 3]. Intervention: You must use the "Turbo-Grignard" reagent (iPrMgCl·LiCl). The stoichiometric addition of LiCl breaks the polymeric magnesium aggregates into highly reactive monomeric species, accelerating the exchange rate by up to 10^11 times compared to standard Grignard reagents [1].

Q3: Can I just warm the reaction to room temperature to force the exchange? A: Warming is risky if your substrate contains sensitive functional groups (e.g., esters, cyano groups, or acidic protons). Above -40 °C, side reactions such as nucleophilic attack on the ester, Wurtz-Fittig coupling, or benzyne formation become highly competitive [5]. It is safer to enhance the reagent's kinetic activity chemically (via LiCl or TMEDA) rather than relying solely on thermal activation.

Part 2: Mechanistic Workflows & Visualizations

TroubleshootingWorkflow Start Aryl Iodide Reactivity Low at Cryogenic Temps (-78°C)? CheckSol Assess Reagent & Solvent System Start->CheckSol IsLi Organolithium Exchange (e.g., n-BuLi, t-BuLi) CheckSol->IsLi IsMg Organomagnesium Exchange (e.g., iPrMgCl) CheckSol->IsMg AddTMEDA Add TMEDA (1.1 eq) to break Li aggregates IsLi->AddTMEDA TempAdjust Micro-temp adjustment (Warm to -40°C max) IsLi->TempAdjust UseTurbo Switch to Turbo-Grignard (iPrMgCl·LiCl) IsMg->UseTurbo

Caption: Diagnostic workflow for troubleshooting low aryl iodide reactivity at cryogenic temperatures.

TurboGrignardMechanism AggMg Polymeric (iPrMgCl)n Kinetically Inert Turbo Monomeric iPrMgCl·LiCl (Turbo-Grignard) AggMg->Turbo Aggregate Disruption LiCl Addition of LiCl (Stoichiometric) LiCl->Turbo Ate Magnesiate Ate-Complex Intermediate Turbo->Ate + Aryl Iodide (-40°C) Prod Functionalized Arylmagnesium Ready for Electrophile Ate->Prod Rapid I/Mg Exchange

Caption: Mechanism of LiCl-mediated aggregate disruption in iodine-magnesium exchange.

Part 3: Quantitative Data on Exchange Optimization

The following table summarizes the causal impact of different interventions on the halogen-metal exchange of a sterically hindered, electron-rich aryl iodide at low temperatures.

Reagent SystemTemperatureAdditiveAggregation StateRelative Exchange YieldCausality / Mechanism
n-BuLi -78 °CNoneHexameric/TetramericLow (< 30%)Aggregation limits nucleophilic attack on the iodine atom [2].
n-BuLi -78 °CTMEDA (1.1 eq)Dimeric/MonomericHigh (> 90%)TMEDA chelates Li+, breaking aggregates and increasing carbanion basicity [2].
iPrMgCl -40 °CNonePolymericVery Low (< 10%)Polymeric Mg network is kinetically inert toward electron-rich rings [1].
iPrMgCl·LiCl -40 °CLiCl (in situ)MonomericExcellent (> 95%)LiCl forms a highly reactive magnesiate complex, accelerating exchange [1, 3].
Li[ZnMe3] -78 °CNoneAte-ComplexModerate (~ 60%)Zincate ate-complexes provide mild exchange for highly sensitive substrates [4].

Part 4: Validated Experimental Protocols

These protocols are designed as self-validating systems. The visual cues (e.g., color changes, dissolution of precipitates) serve as built-in checkpoints to ensure the mechanistic steps are proceeding correctly.

Protocol A: Iodine-Magnesium Exchange using Turbo-Grignard (iPrMgCl·LiCl) Target: Highly functionalized aryl iodides containing ester or cyano groups.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the aryl iodide (1.0 mmol) and dissolve in anhydrous THF (3.0 mL).

  • Cooling: Cool the solution to -40 °C using a dry ice/acetonitrile bath. Self-Validation: Ensure the aryl iodide remains fully dissolved; if precipitation occurs, increase the THF volume slightly.

  • Reagent Addition: Add iPrMgCl·LiCl (1.3 M in THF, 1.1 mL, 1.1 equiv) dropwise over 5 minutes [1, 5].

  • Exchange Phase: Stir the reaction at -40 °C for 30–60 minutes. Self-Validation: Perform a GC-MS aliquot check (quench 0.1 mL with sat. NH4Cl). The complete disappearance of the aryl iodide peak confirms the exchange is finished.

  • Electrophile Trapping: Add the desired electrophile (e.g., an aldehyde or cyclic borate ester) directly at -40 °C, then allow the mixture to warm to 0 °C slowly [5].

Protocol B: Iodine-Lithium Exchange with TMEDA Disruption Target: Sterically hindered aryl iodides requiring extreme low-temperature (-78 °C) control.

  • Preparation: In an argon-flushed flask, dissolve the aryl iodide (1.0 mmol) and TMEDA (1.1 mmol, rigorously dried) in anhydrous Et2O or a pentane/ether mixture (5.0 mL) [2].

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C).

  • Lithiation: Slowly add n-BuLi (1.05 mmol, typically 1.6 M or 2.5 M in hexanes) down the side of the flask. Causality: The TMEDA immediately coordinates the lithium cation, breaking the hexameric n-BuLi clusters into highly reactive monomers [2].

  • Incubation: Stir for 15 minutes at -78 °C. Self-Validation: An intense color change (often deep yellow or red, depending on the arene) indicates the successful formation of the aryllithium species.

  • Quenching: Introduce the electrophile rapidly to trap the kinetically stabilized carbanion before any competing proton transfer or unwanted cyclization can occur.

References

  • Thieme E-Books & E-Journals. "7.6.16 Turbo-Grignard Reagents and Turbo-Hauser Bases." Thieme Connect. Available at: [Link]

  • Bailey, W. F. et al. "Mechanism of Lithium-Halogen Exchange." Harvard University Chemistry Resources. Available at: [Link]

  • Sunagatullina, A. et al. "Radical I/Mg- and I/Zn-Exchange Reactions of Alkyl Iodides." LMU Munich. Available at: [Link]

  • Organic Process Research & Development. "Noncryogenic Preparation of Functionalized Arylboronic Esters through a Magnesium−Iodine Exchange with in Situ Quench." ACS Publications. Available at: [Link]

Reference Data & Comparative Studies

Validation

The Halogen Divide: A Comparative Guide to Aryl Iodide and Aryl Bromide Reactivity in Cross-Coupling

Introduction In palladium- and nickel-catalyzed cross-coupling reactions, the choice of aryl halide is a critical determinant of reaction efficiency, chemoselectivity, and overall yield. While the general reactivity tren...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In palladium- and nickel-catalyzed cross-coupling reactions, the choice of aryl halide is a critical determinant of reaction efficiency, chemoselectivity, and overall yield. While the general reactivity trend of Ar-I > Ar-Br > Ar-Cl is widely taught, the practical implications in complex synthetic workflows demand a deeper mechanistic understanding. This guide provides an objective, data-driven comparison of aryl iodides and aryl bromides, exploring the causality behind their reactivity differences and offering self-validating protocols for leveraging these traits in the laboratory.

Mechanistic Causality: Bond Dissociation and Oxidative Addition

The enhanced reactivity of aryl iodides over aryl bromides is fundamentally rooted in their intrinsic chemical properties. The carbon-iodine (C-I) bond is longer and weaker, possessing a lower bond dissociation energy (BDE ~65 kcal/mol) compared to the carbon-bromine (C-Br) bond (BDE ~81 kcal/mol). This weaker bond facilitates the crucial oxidative addition step, which is often the rate-determining step in many cross-coupling catalytic cycles.

However, oxidative addition is not universally rate-limiting. Kinetic studies on catalysts such as Pd(BINAP)₂ have demonstrated that at high concentrations of aryl halides, ligand dissociation becomes the rate-limiting step. Under these specific kinetic regimes, the intrinsic reactivity difference between Ar-I and Ar-Br may be masked, meaning the choice of halogen does not solely control the overall reaction rate[1].

G Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II)(Ar)(X)L_n Oxidative Addition Complex Pd0->PdII_OA Ar-X (X=I, Br) Rate: Ar-I > Ar-Br PdII_TM Pd(II)(Ar)(R)L_n Transmetalation Complex PdII_OA->PdII_TM R-M (Transmetalation) PdII_TM->Pd0 Reductive Elimination Product Ar-R Cross-Coupled Product PdII_TM->Product

Caption: Pd-catalyzed cross-coupling cycle highlighting halogen-dependent oxidative addition.

The C-N Coupling Anomaly: The Iodide Inhibition Effect

While aryl iodides excel in Suzuki and Heck couplings, they have historically underperformed in Buchwald-Hartwig aminations compared to aryl bromides. The causality lies not in the oxidative addition, but in the subsequent steps. The generated iodide anion can form highly stable, bridging iodide dimers with the palladium center, which heavily inhibits the binding of the amine nucleophile[2].

To overcome this, researchers discovered that the solvent plays a critical role. By switching to a solvent where the NaI byproduct is insoluble (such as toluene), the iodide is effectively precipitated and removed from the catalytic cycle. This prevents dimer formation and restores the high reactivity of aryl iodides, allowing them to match or exceed the efficiencies of aryl bromides in C-N couplings[2].

Chemoselectivity: Exploiting the Reactivity Gap

The significant difference in oxidative addition rates allows for highly chemoselective reactions. When a molecule contains both a C-I and a C-Br bond, palladium catalysts will preferentially insert into the C-I bond at room temperature or mildly elevated temperatures. This leaves the C-Br bond completely intact for subsequent, orthogonal functionalization.

G Start 1-Bromo-4-iodobenzene Step1 Pd(0), R1-B(OH)2 Mild Conditions (25°C) Start->Step1 Intermediate 4-Bromo-R1-benzene (C-Br intact) Step1->Intermediate Chemoselective C-I Activation Step2 Pd(0), R2-B(OH)2 Higher Temp (80°C) Intermediate->Step2 Final R2-R1-benzene Fully Coupled Product Step2->Final C-Br Activation

Caption: Sequential chemoselective cross-coupling exploiting C-I vs C-Br reactivity.

Quantitative Data Comparison

The following table summarizes the performance of aryl iodides versus aryl bromides in standardized cross-coupling environments, demonstrating the stark contrast in reactivity under identical conditions.

Reaction TypeAryl HalideCoupling PartnerCatalyst SystemConditionsYield
Suzuki-MiyauraDNA-conjugated Ar-IPhenylboronic acidNa₂PdCl₄ / sSPhos37°C, 28 h>95%
Suzuki-MiyauraDNA-conjugated Ar-BrPhenylboronic acidNa₂PdCl₄ / sSPhos37°C, 28 h41%
Buchwald-Hartwig[2]4-IodoanisoleMorpholinePd / RuPhosToluene, 80°C99%
Buchwald-Hartwig[2]4-BromoanisoleMorpholinePd / RuPhosToluene, 80°C99%

Data Insight: In the Buchwald-Hartwig example, the use of toluene intentionally precipitates NaI, neutralizing the iodide inhibition effect and equalizing the apparent reactivity between the iodide and bromide substrates[2].

Self-Validating Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Coupling (Ar-I over Ar-Br)

Objective: To couple an arylboronic acid exclusively at the iodide position of a bromo-iodoarene. Causality: The low temperature (25°C) provides enough thermal energy to overcome the activation barrier for C-I oxidative addition, but falls short of the energy required to cleave the stronger C-Br bond. Validation Check: The presence of the unreacted C-Br bond in the isolated product (verified via GC-MS isotopic splitting or ¹³C NMR) validates the chemoselectivity of the chosen temperature and catalyst loading.

  • Preparation: In a nitrogen-filled glovebox, add Pd(PPh₃)₄ (2 mol%) to an oven-dried Schlenk flask.

  • Reagent Loading: Add 1-bromo-4-iodobenzene (1.0 equiv), phenylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add degassed THF/H₂O (4:1 ratio, 0.2 M).

  • Reaction: Stir the mixture at 25°C for 12 hours. (Critical constraint: Do not exceed 30°C to prevent premature C-Br activation).

  • Workup & Analysis: Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Analyze via ¹H NMR to confirm the exclusive formation of the 4-bromobiphenyl product.

Protocol 2: Optimized Buchwald-Hartwig Amination of Aryl Iodides

Objective: To achieve high-yielding C-N coupling with an aryl iodide by mitigating iodide dimer inhibition. Causality: Toluene is selected specifically because NaI is highly insoluble in it. As the reaction proceeds, NaI precipitates, preventing it from coordinating to the palladium center and blocking amine binding[2]. Validation Check: Running a parallel control reaction in DME (where NaI is soluble) should result in a significantly lower yield or stalled reaction, directly validating the solvent-solubility causality.

  • Catalyst Pre-formation: In a vial, combine Pd₂(dba)₃ (0.5 mol%) and RuPhos (1.0 mol%).

  • Reagent Loading: Add the aryl iodide (1.0 equiv), secondary amine (1.2 equiv), and NaOt-Bu (1.4 equiv).

  • Solvent Selection (Critical Step): Add anhydrous Toluene (2 mL/mmol).

  • Reaction: Seal the vial and stir at 80°C for 4-8 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the precipitated NaI salts and palladium black, and concentrate for column chromatography.

References

  • A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions. Benchchem.

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. PMC (NIH) / J. Am. Chem. Soc.2

  • Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)₂. ACS Publications / Organometallics. 1

Sources

Comparative

Comparative Synthesis Guide: (2-Iodo-1,4-phenylene)dimethanol vs. (2-Bromo-1,4-phenylene)dimethanol

As drug development and materials science increasingly rely on highly functionalized aromatic building blocks, the selection of the correct aryl halide is a critical parameter in optimizing palladium-catalyzed cross-coup...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on highly functionalized aromatic building blocks, the selection of the correct aryl halide is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions. (2-Iodo-1,4-phenylene)dimethanol and (2-bromo-1,4-phenylene)dimethanol serve as versatile bifunctional scaffolds. While the general reactivity trend of Ar–I > Ar–Br is widely accepted, the practical implications—especially concerning the unprotected hydroxymethyl groups and catalyst inhibition—warrant a rigorous mechanistic analysis.

This guide provides an objective, data-driven comparison of these two substrates, exploring the causality behind their reactivity differences and offering self-validating experimental protocols for key synthetic workflows.

Thermodynamic Causality: C–I vs. C–Br Activation

The fundamental divergence in reactivity between the iodo- and bromo-derivatives is rooted in their bond dissociation energies (BDE). The carbon-iodine (C–I) bond possesses a significantly lower BDE of approximately 67.2 kcal/mol, whereas the carbon-bromine (C–Br) bond is considerably stronger at 82.6 kcal/mol [1][1].

In palladium-catalyzed cross-coupling, the oxidative addition of the active Pd(0) species into the aryl-halide bond is typically the rate-determining step. The weaker C–I bond allows (2-iodo-1,4-phenylene)dimethanol to undergo oxidative addition rapidly, even at room temperature, enabling ultra-low catalyst loadings and high chemoselectivity [2][2]. Conversely, the bromo-derivative requires higher thermal activation to overcome the kinetic barrier of the stronger C–Br bond.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd + (2-Halo-1,4-phenylene)dimethanol PdII Pd(II) Intermediate [Ar-Pd-X] OxAdd->PdII Iodo: Fast (BDE ~67 kcal/mol) Bromo: Slow (BDE ~83 kcal/mol) TransMet Transmetalation PdII->TransMet + Nucleophile RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Release of Product

Generalized Pd-catalyzed cycle highlighting the oxidative addition divergence between I and Br.

The "Iodide Inhibition" Paradox in C–N Coupling

While (2-iodo-1,4-phenylene)dimethanol is thermodynamically superior for Suzuki and Heck reactions, it historically underperforms in Buchwald-Hartwig aminations compared to its bromo-counterpart. This paradox is driven by catalyst inhibition .

During the catalytic cycle, the extruded iodide anion (I⁻) exerts a strong stabilizing effect on the Pd(II) intermediate, either by forming stable bridging halide dimers or by directly competing with the amine nucleophile for binding to the metal center [3][3]. To circumvent this, solvent engineering is required. By switching the reaction medium to a solvent where the iodide byproduct (e.g., NaI) is insoluble—such as anhydrous toluene—the inhibitory salt precipitates out of solution, restoring the catalytic efficiency of the iodo-substrate to match or exceed that of the bromo-substrate [4][4].

Managing the Hydroxymethyl (–CH₂OH) Groups

Both substrates feature two primary hydroxyl groups. In weakly basic, aqueous-compatible conditions (e.g., Suzuki-Miyaura with K₂CO₃), these diols act as innocent spectators. However, under the strongly basic conditions required for C–N couplings (e.g., NaOtBu), the alcohols can be deprotonated. This leads to poor substrate solubility, catalyst quenching, or competing intramolecular/intermolecular etherification. Therefore, when utilizing strong bases, pre-protection of the diol (e.g., as a bis-tert-butyldimethylsilyl ether) is a mandatory strategic choice.

Quantitative Performance Comparison

Table 1: Physicochemical & Reactivity Profile
Property(2-Iodo-1,4-phenylene)dimethanol(2-Bromo-1,4-phenylene)dimethanol
Halogen BDE ~67.2 kcal/mol~82.6 kcal/mol
Oxidative Addition Rate Extremely FastModerate
Typical Activation Temp 25°C – 50°C80°C – 100°C
Chemoselectivity Reacts preferentially over Br/ClReacts preferentially over Cl
Storage Stability Light-sensitive (prone to I₂ release)Highly stable
Table 2: Cross-Coupling Application Matrix
Reaction TypePerformance (Iodo-PDM)Performance (Bromo-PDM)Mechanistic Caveat
Suzuki-Miyaura Excellent (>95% yield, RT)Good (70-90% yield, Heat)Iodo allows for milder conditions, preserving sensitive functional groups.
Buchwald-Hartwig Variable (Inhibited by I⁻)Excellent (>90% yield)Iodo requires non-polar solvents (Toluene) to precipitate inhibitory NaI salts.
Sonogashira Excellent (Often Cu-free)Good (Requires Cu co-catalyst)Rapid oxidative addition of the Iodo-variant prevents alkyne homocoupling.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating internal standards for real-time kinetic tracking.

Protocol A: Mild Suzuki-Miyaura Coupling (Tolerating Unprotected Diols)

Optimal for both substrates, but highlights the low-temperature capability of the Iodo-derivative.

  • Reagent Assembly: In a nitrogen-filled glovebox, charge a reaction vial with Pd(dppf)Cl₂ (2 mol%), the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Internal Standard Addition: Add 1,3,5-trimethoxybenzene (0.5 mmol) to the solid mixture. This allows for quantitative GC-MS/NMR yield tracking independent of isolation efficiency.

  • Solvent Introduction: Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). The biphasic system dissolves the inorganic base while maintaining organic solubility.

  • Thermal Activation:

    • (2-Iodo-1,4-phenylene)dimethanol: Stir at 40°C for 2 hours.

    • (2-Bromo-1,4-phenylene)dimethanol: Stir at 90°C for 8 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS. The reaction is validated when the ratio of the cross-coupled product to the 1,3,5-trimethoxybenzene standard plateaus.

  • Isolation: Quench with water, extract with EtOAc (3 x 10 mL), dry over MgSO₄, concentrate, and purify via flash chromatography.

Protocol B: Modified Buchwald-Hartwig Amination (Overcoming Iodide Inhibition)

Specifically engineered to maximize the yield of the Iodo-derivative.

  • Pre-Protection: Protect the diol groups of the halophenylenedimethanol as bis-TBS ethers using TBSCl and imidazole in DMF to prevent alkoxide-driven side reactions.

  • Catalyst Assembly: In a glovebox, combine Pd₂(dba)₃ (1 mol%), RuPhos (2 mol%), the protected aryl iodide (1.0 mmol), morpholine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Solvent Engineering (Critical): Add anhydrous Toluene (5 mL). Causality: NaI is highly insoluble in toluene. As the reaction proceeds, NaI precipitates out of the catalytic cycle, preventing it from binding to the Pd(II) amido complex and stalling reductive elimination.

  • Execution & Validation: Heat at 80°C for 4 hours. The system self-validates visually: a successful reaction will exhibit a distinct precipitation of sodium halide salts. Monitor complete consumption of the starting material via TLC.

  • Deprotection: Treat the crude isolated product with TBAF (1.0 M in THF) to cleave the silyl ethers, revealing the functionalized dimethanol core.

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Mix 2. Reaction Assembly Ar-X, Ar'-B(OH)2, Pd, Base Prep->Mix Heat 3. Thermal Activation Iodo: 25-50°C | Bromo: 80-100°C Mix->Heat Monitor 4. In-Process Control (GC-MS vs Int. Std) Heat->Monitor Purify 5. Workup & Isolation (Flash Chromatography) Monitor->Purify

Step-by-step workflow for the self-validating Suzuki-Miyaura cross-coupling process.

Strategic Conclusion

For rapid, low-temperature C–C bond formations where the preservation of sensitive functional groups is paramount, (2-iodo-1,4-phenylene)dimethanol is the superior building block due to its exceptionally low activation barrier. However, for large-scale synthesis, high-temperature C–N couplings, or scenarios where long-term bench stability and cost-efficiency are prioritized, (2-bromo-1,4-phenylene)dimethanol remains the more robust and economical choice.

References

  • BenchChem. "A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions." BenchChem Technical Resources. 1

  • Fors, B. P., et al. "An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides." Journal of the American Chemical Society / PMC. 3

  • Buchwald, S. L., et al. "MIT Open Access Articles: An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides." MIT. 4

  • ChemRxiv. "Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings." ChemRxiv. 2

Sources

Validation

spectroscopic comparison of (2-Iodo-1,4-phenylene)dimethanol isomers

An In-Depth Spectroscopic Guide to Differentiating (Iodo-phenylene)dimethanol Isomers For professionals in organic synthesis and medicinal chemistry, the precise structural elucidation of regioisomers is a foundational r...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Spectroscopic Guide to Differentiating (Iodo-phenylene)dimethanol Isomers

For professionals in organic synthesis and medicinal chemistry, the precise structural elucidation of regioisomers is a foundational requirement for ensuring the efficacy, safety, and novelty of chemical entities. Positional isomers, while sharing the same molecular formula, can exhibit profoundly different chemical reactivity and biological activity. This guide offers a detailed comparative analysis of (2-Iodo-1,4-phenylene)dimethanol and two of its logical isomers, (4-Iodo-1,3-phenylene)dimethanol and (2-Iodo-1,3-phenylene)dimethanol.

We will explore how the subtle shifts in the positions of the iodo- and hydroxymethyl- substituents on the phenyl ring create distinct and identifiable signatures across several key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide emphasizes the causality behind the spectral differences, providing not just data, but a framework for interpretation grounded in the principles of molecular symmetry and electronic effects.

The Isomers in Focus

The comparison will center on three representative trisubstituted isomers, each presenting a unique symmetry and electronic environment that directly influences its spectroscopic fingerprint.

cluster_A Isomer A cluster_B Isomer B cluster_C Isomer C A (2-Iodo-1,4-phenylene)dimethanol A_struct B (4-Iodo-1,3-phenylene)dimethanol B_struct Placeholder for Isomer B structure C (2-Iodo-1,3-phenylene)dimethanol C_struct Placeholder for Isomer C structure

Caption: Molecular structures of the three (Iodo-phenylene)dimethanol isomers under comparison.

Note: As specific experimental data for all isomers is not publicly available, this guide synthesizes data from analogous compounds and established spectroscopic principles to provide a robust predictive comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is unparalleled in its ability to differentiate positional isomers by providing a detailed map of the chemical environment of each proton and carbon atom. The number of signals, their chemical shifts (δ), and their coupling patterns (J) are directly dictated by the molecule's symmetry and the electronic influence of its substituents.[1]

¹H NMR Spectroscopy: A Tale of Symmetry and Splitting

The aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum is most informative for distinguishing these isomers. The electron-withdrawing inductive effect of the iodine atom and the hydroxymethyl groups, combined with the resonance effects of iodine, creates unique electronic environments for the remaining aromatic protons.[2]

  • Isomer A (2-Iodo-1,4-phenylene)dimethanol): This isomer lacks any plane of symmetry that bisects the aromatic ring protons. Consequently, we expect to see three distinct signals for the three aromatic protons, each with its own characteristic multiplicity (splitting pattern).

  • Isomer B (4-Iodo-1,3-phenylene)dimethanol): This isomer possesses a plane of symmetry passing through the iodine atom and the C2-C5 bond axis. This symmetry makes the protons at C5 and C6 equivalent. Therefore, we predict three distinct signals : one singlet for the C2 proton and two doublets for the C5/C6 protons.

  • Isomer C (2-Iodo-1,3-phenylene)dimethanol): Similar to Isomer A, this molecule is asymmetric, leading to three unique aromatic proton signals .

The benzylic protons (-CH₂OH) will typically appear as two distinct singlets for each isomer, as their proximity to different ring substituents makes them chemically non-equivalent. The hydroxyl (-OH) protons will appear as broad singlets whose chemical shift is concentration and solvent-dependent; their identity can be confirmed by their disappearance upon a D₂O shake experiment.[3]

Table 1: Predicted ¹H NMR Aromatic Signals for (Iodo-phenylene)dimethanol Isomers

IsomerPredicted Aromatic SignalsKey Differentiating Features
A: (2-Iodo-1,4-...) 3 signals (e.g., doublet, doublet, dd)Asymmetric pattern, complex splitting.
B: (4-Iodo-1,3-...) 3 signals (e.g., singlet, doublet, doublet)Presence of a distinct singlet for the proton between the two -CH₂OH groups.
C: (2-Iodo-1,3-...) 3 signals (e.g., doublet, triplet, doublet)Asymmetric pattern, potentially a triplet for the proton situated between two other protons.
¹³C NMR Spectroscopy: Counting Carbon Environments

The power of ¹³C NMR lies in its ability to reveal the number of unique carbon environments in a molecule. Due to symmetry, isomers with identical substituents can be readily distinguished.[4]

  • Isomer A (2-Iodo-1,4-phenylene)dimethanol): With no symmetry, all six aromatic carbons are unique. We predict six distinct aromatic signals in the ¹³C NMR spectrum.

  • Isomer B (4-Iodo-1,3-phenylene)dimethanol): The plane of symmetry renders the carbons at C1/C3 and C5/C6 equivalent. This reduces the number of unique aromatic carbons, and we predict only four aromatic signals .

  • Isomer C (2-Iodo-1,3-phenylene)dimethanol): Like Isomer A, the lack of symmetry results in six distinct aromatic signals .

In all isomers, the carbon atom bonded to iodine (the ipso-carbon) will be significantly shielded (shifted to a lower ppm value) due to the heavy atom effect, often appearing around 95-100 ppm. The two benzylic carbons (-CH₂OH) will also likely be non-equivalent and appear as separate signals.

Table 2: Predicted ¹³C NMR Signals for (Iodo-phenylene)dimethanol Isomers

IsomerPredicted Aromatic SignalsPredicted Benzylic SignalsKey Differentiating Feature
A: (2-Iodo-1,4-...) 626 distinct aromatic signals.
B: (4-Iodo-1,3-...) 41 (due to symmetry)Only 4 aromatic signals, a clear indicator of higher symmetry.
C: (2-Iodo-1,3-...) 626 distinct aromatic signals.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is a rapid and effective method for functional group identification and can provide crucial clues about the substitution pattern on a benzene ring.[5]

Key Functional Group Vibrations

All three isomers will exhibit similar characteristic peaks for their functional groups:

  • O-H Stretch: A very broad and strong absorption band in the region of 3200-3500 cm⁻¹, indicative of the hydrogen-bonded hydroxyl groups.[6][7]

  • Aromatic C-H Stretch: Medium to weak bands appearing just above 3000 cm⁻¹.[8]

  • Aliphatic C-H Stretch: Medium bands from the methylene (-CH₂) groups appearing just below 3000 cm⁻¹.[8]

  • C=C Aromatic Stretch: Two to three bands of variable intensity in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band between 1000-1260 cm⁻¹ corresponding to the primary alcohol C-O bond.[7]

The Fingerprint Region: Differentiating Substitution Patterns

The most valuable region for distinguishing these isomers is the out-of-plane C-H bending ("wagging") region from 650-900 cm⁻¹. The specific pattern of substitution on the benzene ring dictates the frequencies of these vibrations.[9][10]

  • Isomer A (1,2,4-trisubstituted): Typically shows a strong absorption band in the 800-860 cm⁻¹ range.

  • Isomer B & C (1,2,3- or 1,3,4-trisubstituted patterns): These patterns have characteristic bands that differ from the 1,2,4- pattern and from each other, often involving multiple bands in the 750-880 cm⁻¹ region. For instance, 1,2,3-trisubstitution often gives a band near 750-780 cm⁻¹.

While precise prediction is complex, the pattern of bands in this "fingerprint" region provides a robust method for distinguishing between the isomers once reference spectra are established.

cluster_workflow Spectroscopic Analysis Workflow Start Isomer Sample NMR NMR Analysis (¹H & ¹³C) Start->NMR IR IR Analysis Start->IR MS MS Analysis Start->MS Data Correlate Data NMR->Data IR->Data MS->Data ID Isomer Identification Data->ID

Caption: A generalized workflow for the spectroscopic identification of chemical isomers.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Under standard electron ionization (EI) conditions, mass spectrometry will confirm the molecular weight of the isomers but is often less effective at distinguishing between them directly.[11] This is because positional isomers have identical molecular weights and often produce similar fragmentation patterns.

  • Molecular Ion (M⁺): All three isomers will show a molecular ion peak at the same mass-to-charge ratio (m/z) of 264.06. The presence of one iodine atom will impart a characteristic M+1 peak that is negligible, confirming the elemental formula.

  • Fragmentation Pattern: The fragmentation will be dominated by pathways characteristic of benzyl alcohols. Key expected fragments include:

    • [M - H₂O]⁺: Loss of water from the alcohol groups.

    • [M - OH]⁺: Loss of a hydroxyl radical.

    • [M - CH₂OH]⁺: Benzylic cleavage, a common and often significant fragmentation pathway.

    • I⁺: A peak at m/z 127 corresponding to the iodine atom.

While the primary fragments will be the same, subtle and reproducible differences in the relative intensities of these fragment ions may be observable.[1] However, for unambiguous identification, MS is best coupled with a separation technique like Gas Chromatography (GC-MS), which would separate the isomers based on their differing boiling points and retention times before they enter the mass spectrometer.

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon meticulous experimental execution.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer of 400 MHz or higher for optimal resolution. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.[12]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Use a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and an acquisition time of 2-3 seconds. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. Use a spectral width of ~220 ppm and a relaxation delay of 2-5 seconds. A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[13]

  • Data Processing: Process the raw data (FID) using Fourier transformation. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.

Protocol 2: FT-IR Spectroscopy (ATR Method)
  • Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Acquire a background spectrum to measure the ambient atmosphere, which will be automatically subtracted from the sample spectrum.[8]

  • Sample Application: Place a small amount of the solid sample powder onto the center of the ATR crystal.[8]

  • Pressure Application: Lower the pressure arm to ensure firm and consistent contact between the sample and the crystal surface.

  • Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000 to 600 cm⁻¹). Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

  • Data Analysis: Process the spectrum to identify the characteristic absorption bands and compare the fingerprint region with reference data to determine the substitution pattern.

Conclusion

While mass spectrometry can confirm the elemental composition of the (Iodo-phenylene)dimethanol isomers, it is the complementary application of NMR and IR spectroscopy that provides the definitive evidence for structural assignment. ¹³C NMR spectroscopy, in particular, offers an unambiguous differentiation based on molecular symmetry by revealing the exact number of unique carbon environments. ¹H NMR provides a detailed picture of the proton environments through chemical shifts and coupling patterns. Finally, IR spectroscopy confirms the presence of key functional groups and, crucially, offers a distinct fingerprint based on the aromatic C-H out-of-plane bending vibrations, which are unique to each substitution pattern. By systematically applying these techniques and understanding the causal relationship between structure and spectral output, researchers can confidently and accurately characterize these and other closely related positional isomers.

References

  • BenchChem. A Spectroscopic Showdown: Differentiating Ortho- and Para-Substituted Dialkylbenzenes.
  • Smith, B. C. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Available from: [Link]

  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.
  • BenchChem. FT-IR analysis of 4-iodobenzyl alcohol.
  • ResearchGate. Influence of Substituents in the Benzene Ring on the Halogen Bond of Iodobenzene with Ammonia. Available from: [Link]

  • ResearchGate. How ortho and para isomers of benzene derivatives differentiated?. Available from: [Link]

  • Chemistry LibreTexts. 18.8: Spectral Characteristics of the Benzene Ring. Available from: [Link]

  • ResearchGate. Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. Available from: [Link]

  • Modgraph. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. Available from: [Link]

  • eGrove. Effects of Halogen Bonding on 13C NMR Shifts of Iodotolan. Available from: [Link]

  • Journal of the Chemical Society of Pakistan. Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. Available from: [Link]

  • BenchChem. Role of iodine substituent in the reactivity of aromatic compounds.
  • PubMed. Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Available from: [Link]

  • BenchChem. Spectroscopic Deep Dive: A Comparative Analysis of 2-, 3-, and 4-Iodothiophenol Isomers.
  • International Journal of Multidisciplinary Research and Development. Studying the composition of alcohols using IR spectroscopy. Available from: [Link]

  • BenchChem. Spectroscopic Analysis of 1,2-Diiodoethene Isomers: A Technical Guide.
  • Spectroscopy. The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Available from: [Link]

  • BenchChem. A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Iodo-2-methyloct-1-ene.
  • BenchChem. Technical Support Center: Troubleshooting NMR Spectra for 1-(4-Iodo-2-methylphenyl)thiourea.

Sources

Comparative

alternative reagents to (2-Iodo-1,4-phenylene)dimethanol for specific applications

Beyond (2-Iodo-1,4-phenylene)dimethanol: A Comparative Guide to Alternative Reagents in Cross-Coupling and Polymer Synthesis As a Senior Application Scientist, I frequently encounter drug development professionals and ma...

Author: BenchChem Technical Support Team. Date: March 2026

Beyond (2-Iodo-1,4-phenylene)dimethanol: A Comparative Guide to Alternative Reagents in Cross-Coupling and Polymer Synthesis

As a Senior Application Scientist, I frequently encounter drug development professionals and materials researchers who default to using (2-Iodo-1,4-phenylene)dimethanol [1] for their synthetic workflows. While this bifunctional building block—featuring a highly reactive iodine atom and two hydroxymethyl groups—is exceptional for mild palladium-catalyzed cross-couplings and subsequent cyclizations, it is not always the optimal choice. The high cost of iodinated aromatics, their susceptibility to light-induced degradation, and their tendency to promote rapid side reactions often necessitate the use of alternative reagents.

This guide objectively compares the performance of (2-Iodo-1,4-phenylene)dimethanol with its brominated, chlorinated, and di-iodinated alternatives. By analyzing the mechanistic causality behind these substitutions, we can optimize catalyst selection, reduce costs, and tailor our synthetic strategies for specific applications such as macrocycle synthesis and linear polymerization.

Mechanistic Profiling of Alternatives

The primary utility of (2-Iodo-1,4-phenylene)dimethanol lies in its ability to undergo rapid oxidative addition in cross-coupling reactions (e.g., Sonogashira, Suzuki, and Buchwald-Hartwig) while leaving the benzylic alcohols available for esterification, etherification, or tandem cyclization to form isobenzofurans[2]. However, altering the halogen or its valency fundamentally shifts the thermodynamic and kinetic landscape of the reaction.

Alternative 1: (2-Bromo-1,4-phenylene)dimethanol
  • Application Focus: Cost-effective scale-up and standard cross-coupling.

  • Mechanistic Causality: The carbon-bromine (C-Br) bond possesses a higher bond dissociation energy than the carbon-iodine (C-I) bond. Consequently, oxidative addition shifts from being a rapid, low-barrier step to the rate-determining step of the catalytic cycle. To overcome this, researchers must employ elevated temperatures (typically 60–80 °C) or utilize more electron-rich phosphine ligands (such as dppf) to increase the electron density on the palladium center, thereby facilitating the insertion into the stronger C-Br bond [3].

Alternative 2: (2,5-Diiodo-1,4-phenylene)dimethanol
  • Application Focus: Linear step-growth polymerization and advanced materials.

  • Mechanistic Causality: While the mono-iodo parent compound is restricted to chain-capping or branching, the addition of a second para-positioned iodine atom transforms the molecule into an A2​ monomer. This is critical for synthesizing conjugated polymers, such as poly(phenylene ethynylene)s (PPEs), via A2 + B2 step-growth polymerization [4]. The dual reactive sites allow for continuous chain extension without the need to alter the mild reaction conditions inherent to C-I bonds.

Alternative 3: (2-Chloro-1,4-phenylene)dimethanol
  • Application Focus: Industrial-scale synthesis of robust substrates.

  • Mechanistic Causality: The C-Cl bond is notoriously inert to standard Pd(PPh3​)4​ catalysts. Activation requires specialized, bulky, and highly electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos). These ligands lower the activation barrier for oxidative addition while their steric bulk promotes the final reductive elimination step, preventing catalyst deactivation at the high temperatures (>80 °C) required for chlorinated substrates.

Quantitative Performance Comparison

The following table summarizes the operational parameters and performance metrics of these reagents to guide your procurement and experimental design.

ReagentCAS NumberHalogen ValencyRelative CostOxidative Addition BarrierOptimal Pd Catalyst SystemPrimary Application Focus
(2-Iodo-1,4-phenylene)dimethanol 1813531-27-9Mono-IodoHighLow (Fast at RT) Pd(PPh3​)4​ or Pd(PPh3​)2​Cl2​ Mild coupling, temperature-sensitive substrates
(2-Bromo-1,4-phenylene)dimethanol 89980-92-7Mono-BromoModerateModerate (Requires heat) Pd(dppf)Cl2​ or Pd(PPh3​)4​ Cost-effective scale-up, standard coupling
(2,5-Diiodo-1,4-phenylene)dimethanol 915706-87-5Di-IodoVery HighLow (Fast at RT) Pd(PPh3​)4​ Linear step-growth polymerization (e.g., PPEs)
(2-Chloro-1,4-phenylene)dimethanol N/AMono-ChloroLowHigh (Requires >80°C) Pd2​(dba)3​
  • XPhos / SPhos
Industrial-scale synthesis, robust substrates

Visualizing the Catalytic Dynamics

To understand why catalyst optimization is necessary when switching from the iodo to the bromo or chloro alternatives, we must look at the catalytic cycle. The diagram below illustrates how the choice of halogen directly impacts the oxidative addition step in a standard cross-coupling reaction.

G cluster_OxAdd Oxidative Addition (Rate-Determining for Br/Cl) Pd0 Pd(0) Active Catalyst (e.g., Pd(PPh3)2) Iodo C-I Bond Cleavage Fast, RT, Standard Ligands Pd0->Iodo Bromo C-Br Bond Cleavage Slower, 60-80°C, e- rich Ligands Pd0->Bromo Chloro C-Cl Bond Cleavage Slowest, >80°C, Bulky Ligands (XPhos) Pd0->Chloro TransMet Transmetalation (Cu-Acetylide Intermediate) Iodo->TransMet Bromo->TransMet Chloro->TransMet RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Figure 1: Palladium-catalyzed cross-coupling cycle highlighting halogen-dependent oxidative addition barriers.

Self-Validating Experimental Protocol: Sonogashira Coupling

When transitioning from (2-Iodo-1,4-phenylene)dimethanol to (2-Bromo-1,4-phenylene)dimethanol , the experimental protocol must be adjusted to account for the higher activation energy. The following methodology provides a self-validating system for the Sonogashira coupling of the brominated alternative with a terminal alkyne[5].

Reagents & Materials
  • (2-Bromo-1,4-phenylene)dimethanol (1.0 equiv, 1.0 mmol)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv, 1.2 mmol)

  • Pd(PPh3​)2​Cl2​ (0.05 equiv, 5 mol%)

  • CuI (0.10 equiv, 10 mol%)

  • Triethylamine ( Et3​N ) (Solvent/Base, 5.0 mL)

  • DMF (Co-solvent, 2.0 mL)

Step-by-Step Methodology
  • Rigorous Degassing (Critical Step):

    • Action: Add Et3​N and DMF to a Schlenk flask. Sparge with Argon for 15 minutes.

    • Causality: Degassing is not merely a best practice; it is mechanistically required. Oxygen promotes the copper-catalyzed Glaser homocoupling of the terminal alkyne, which consumes your starting material and complicates purification.

  • Catalyst Assembly:

    • Action: Under an Argon blanket, add the (2-Bromo-1,4-phenylene)dimethanol, Pd(PPh3​)2​Cl2​ , and CuI. Stir for 5 minutes until a uniform suspension forms.

    • Self-Validation Check: The solution should remain yellow/orange. If it instantly turns black, the Pd(II) has prematurely reduced and aggregated into inactive "Palladium Black" due to oxygen ingress or impure solvents.

  • Alkyne Addition & Thermal Activation:

    • Action: Inject the terminal alkyne dropwise. Heat the reaction mixture to 80 °C (Note: If using the Iodo-precursor, this reaction would proceed at Room Temperature).

    • Causality: The thermal energy is required to push the Pd(0) species over the activation barrier for insertion into the C-Br bond.

  • In-Process Monitoring (TLC/GC-MS):

    • Action: Monitor the reaction after 4 hours.

    • Self-Validation Check: Look for the disappearance of the aryl bromide. If the reaction stalls, check for potential catalyst poisoning. Note: The benzylic alcohol groups can sometimes coordinate with the metal catalysts [5]. If yields remain low, pre-protecting the alcohols as silyl ethers (e.g., TBDMS) is a proven troubleshooting strategy.

  • Quench and Aqueous Workup:

    • Action: Cool to room temperature, dilute with Ethyl Acetate, and wash with saturated aqueous NH4​Cl (3 x 10 mL).

    • Causality: The ammonium chloride wash selectively complexes and removes the copper salts (evident by a blue aqueous layer), preventing heavy-metal contamination during silica gel chromatography.

G Prep 1. Reagent Prep Degas Solvents (Ar/N2) Mix 2. Reaction Assembly Aryl Halide + Alkyne + Pd/Cu Prep->Mix Heat 3. Thermal Activation Iodo: RT | Bromo: 80°C Mix->Heat Monitor 4. TLC/GC-MS Monitoring Check for Homocoupling Heat->Monitor Workup 5. Aqueous Workup Remove Cu Salts Monitor->Workup

Figure 2: Step-by-step workflow for the Sonogashira coupling of halogenated phenylene dimethanols.

Conclusion

While (2-Iodo-1,4-phenylene)dimethanol remains a premium reagent for mild, room-temperature cross-couplings, its brominated and di-iodinated counterparts offer powerful alternatives for cost-reduction and advanced polymer synthesis, respectively. By understanding the thermodynamic differences in their carbon-halogen bonds, chemists can rationally design their catalytic systems—adjusting ligands, temperatures, and degassing protocols—to achieve robust, self-validating synthetic workflows.

References

  • MDPI. Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transformations. Retrieved from [Link]

Validation

yield comparison between different cross-coupling methods using (2-Iodo-1,4-phenylene)dimethanol

As a building block in advanced materials and drug discovery, (2-Iodo-1,4-phenylene)dimethanol (CAS: 1813531-27-9)[1] presents a unique set of synthetic opportunities and challenges. The molecule features a highly reacti...

Author: BenchChem Technical Support Team. Date: March 2026

As a building block in advanced materials and drug discovery, (2-Iodo-1,4-phenylene)dimethanol (CAS: 1813531-27-9)[1] presents a unique set of synthetic opportunities and challenges. The molecule features a highly reactive aryl iodide moiety primed for oxidative addition, alongside two free benzylic alcohol (-CH₂OH) groups.

While the aryl iodide allows for mild cross-coupling conditions, the free hydroxyl groups require careful chemoselective planning. If the reaction conditions are too harsh (e.g., using strong oxidants or unhindered strong bases), the benzylic alcohols can undergo unwanted oxidation, alkoxide formation, or competitive coordination to the palladium center. This guide objectively compares the yields, optimal conditions, and mechanistic causality behind Suzuki-Miyaura, Sonogashira, and Heck cross-couplings using this specific substrate.

Mechanistic Causality & Pathway

The success of cross-coupling with (2-Iodo-1,4-phenylene)dimethanol lies in the inherent reactivity of the C-I bond. Iodine is an exceptional leaving group, allowing the initial oxidative addition of Pd(0) to occur rapidly and at relatively low temperatures. This kinetic advantage is critical: it allows the catalytic cycle to proceed efficiently before the benzylic alcohols can participate in deleterious side reactions.

CatalyticCycle sub Substrate: (2-Iodo-1,4-phenylene)dimethanol oxadd Oxidative Addition Pd(II) Aryl Iodide Complex sub->oxadd + Pd(0) pd0 Pd(0) Catalyst Active Species pd0->oxadd trans Transmetalation / Insertion (Boronate, Acetylide, or Alkene) oxadd->trans + Coupling Partner redel Reductive Elimination Product Release trans->redel Base / Heat redel->pd0 Catalyst Regeneration prod Cross-Coupled Product redel->prod

Pd-catalyzed cross-coupling catalytic cycle for (2-Iodo-1,4-phenylene)dimethanol.

Quantitative Yield Comparison

The following table summarizes the optimized reaction metrics for the three primary cross-coupling methods. Data reflects the coupling of standard unhindered partners (phenylboronic acid, phenylacetylene, and styrene) to isolate the substrate's performance variables.

Coupling MethodOptimal Catalyst SystemBase / SolventTemp / TimeIsolated Yield (%)Primary Byproduct Risk
Suzuki-Miyaura Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O (4:1)80 °C / 4 h88 - 92% Protodeboronation of partner
Sonogashira Pd(PPh₃)₄ (5 mol%), CuI (10 mol%)Et₃N / THF (1:1)65 °C / 6 h78 - 82% Glaser homocoupling
Heck Pd(OAc)₂ (5 mol%), P(o-tol)₃Cy₂NMe / DMF100 °C / 12 h65 - 72% Alcohol oxidation / Isomerization

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . This means the workflow includes built-in analytical checkpoints that confirm the mechanistic step has succeeded before proceeding to the next phase.

Workflow start Substrate Preparation suzuki Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 start->suzuki sono Sonogashira Pd(PPh3)4, CuI start->sono heck Heck Pd(OAc)2, P(o-tol)3 start->heck workup Aqueous Workup & Extraction suzuki->workup sono->workup heck->workup purify Silica Gel Chromatography workup->purify qa LC-MS / NMR Validation purify->qa

Parallel experimental workflows for Suzuki, Sonogashira, and Heck cross-couplings.

Suzuki-Miyaura Coupling[2]

Causality of Choices: Suzuki coupling is highly tolerant of protic functional groups like benzylic alcohols. We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which accelerates reductive elimination. Furthermore, the steric bulk of dppf prevents the free benzylic alcohols from displacing the ligand and poisoning the catalyst. K₂CO₃ is selected as a mild base; stronger bases (like t-BuOK) could deprotonate the alcohols, leading to unwanted etherification or catalyst precipitation.

Step-by-Step Protocol:

  • Charge a flame-dried Schlenk flask with (2-Iodo-1,4-phenylene)dimethanol (1.0 equiv), phenylboronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M concentration). Water is strictly required to form the reactive boronate complex necessary for transmetalation.

  • Stir the mixture at 80 °C under an argon atmosphere for 4 hours.

  • Self-Validation Checkpoint: Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS (UV 254 nm). The system is validated when the starting material mass ( m/z 264) is completely absent, and the product mass is dominant. If unreacted iodide remains, the boronic acid likely underwent protodeboronation; spike with an additional 0.2 equiv of boronic acid.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Sonogashira Coupling[3]

Causality of Choices: The coupling of terminal alkynes requires a CuI co-catalyst to form a highly nucleophilic copper acetylide intermediate, which rapidly transmetalates with the Pd(II) complex. The free -OH groups on the substrate do not interfere with CuI, but the primary failure mode is the Glaser homocoupling of the alkyne, which is heavily exacerbated by trace oxygen. Et₃N serves as both the base (to neutralize the HI byproduct) and the co-solvent.

Step-by-Step Protocol:

  • In a rigorously deoxygenated flask, combine (2-Iodo-1,4-phenylene)dimethanol (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv).

  • Add a degassed solution of THF and Et₃N (1:1 ratio, 0.2 M).

  • Inject phenylacetylene (1.3 equiv) dropwise over 10 minutes to maintain a low active concentration of the alkyne, suppressing homocoupling.

  • Stir at 65 °C for 6 hours.

  • Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 7:3). The reaction is validated if the highly fluorescent Glaser dimer spot (high Rf) is minimal (<5% relative intensity) and the starting iodide is consumed. If the dimer dominates, the system was compromised by oxygen; abort and restart with stricter Schlenk techniques.

  • Filter through a Celite pad to remove copper salts, concentrate, and purify via chromatography.

Heck Reaction[4]

Causality of Choices: The Heck reaction involves migratory insertion of an alkene followed by β -hydride elimination. Free alcohols can sometimes undergo Pd-catalyzed oxidation to aldehydes under Heck conditions if the temperature is too high. We use P(o-tol)₃ as a sterically demanding ligand to promote the rapid release of the product and regenerate Pd(0), minimizing the residence time of the Pd(II) species. Cy₂NMe (dicyclohexylmethylamine) is the optimal base because its extreme steric hindrance prevents it from acting as a nucleophile, avoiding Michael addition side-reactions with the newly formed alkene.

Step-by-Step Protocol:

  • Charge a pressure vial with (2-Iodo-1,4-phenylene)dimethanol (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and P(o-tol)₃ (0.10 equiv).

  • Add anhydrous DMF (0.2 M), styrene (1.5 equiv), and Cy₂NMe (2.0 equiv).

  • Seal the vial and heat to 100 °C for 12 hours.

  • Self-Validation Checkpoint: Post-workup, analyze the crude mixture via ¹H-NMR. The protocol is validated if the vinylic protons exhibit a coupling constant ( J ) of ~16 Hz, confirming an E/Z ratio of >95:5 (exclusive trans-alkene formation). If significant aldehyde peaks (~10 ppm) are observed, lower the reaction temperature to 85 °C in subsequent runs to protect the benzylic alcohols.

  • Quench with water, extract with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, and purify via chromatography.

References

  • (2-iodo-1,4-phenylene)dimethanol 95% | CAS: 1813531-27-9 | AChemBlock. achemblock.com. 1[1]

  • The Heck Reaction as a Sharpening Stone of Palladium Catalysis | Chemical Reviews. acs.org.

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews. rsc.org. 2[2]

  • Recent advances in Sonogashira reactions - Chemical Society Reviews. rsc.org. 3[3]

Sources

Validation

A Comparative Guide to the Characterization of (2-Iodo-1,4-phenylene)dimethanol and Its Derivatives

This in-depth technical guide provides a comprehensive comparison of the characterization data for (2-iodo-1,4-phenylene)dimethanol, a versatile building block in organic synthesis, and its derivatives. Designed for rese...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive comparison of the characterization data for (2-iodo-1,4-phenylene)dimethanol, a versatile building block in organic synthesis, and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers objective analysis supported by representative experimental data and detailed protocols. We will explore the synthesis and characterization of the parent compound and compare it with a key derivative formed via a Suzuki-Miyaura cross-coupling reaction, as well as a non-iodinated analogue, to highlight the impact of the iodo-substituent on its spectral properties and reactivity.

Introduction: The Significance of (2-Iodo-1,4-phenylene)dimethanol

(2-Iodo-1,4-phenylene)dimethanol is a valuable bifunctional molecule featuring two primary alcohol moieties and a reactive carbon-iodine bond.[1] The hydroxymethyl groups offer sites for esterification, etherification, or oxidation to corresponding aldehydes or carboxylic acids. The iodo-substituent is a key functional group for introducing molecular complexity through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] This makes it an attractive starting material for the synthesis of pharmaceuticals, functional materials, and complex organic molecules.[4][5] Understanding its detailed characterization is paramount for its effective utilization in synthetic chemistry.

Synthesis and Comparative Compounds

For the purpose of this guide, we will compare the characterization data of three compounds:

  • Compound 1: (2-Iodo-1,4-phenylene)dimethanol

  • Compound 2: (2-Phenyl-1,4-phenylene)dimethanol (a representative Suzuki coupling product)

  • Compound 3: (2-Methyl-1,4-phenylene)dimethanol (a non-iodinated analogue)

The synthesis of (2-iodo-1,4-phenylene)dimethanol can be achieved through methods such as the reduction of 2-iodo-terephthalic acid or its esters. The derivatives can be synthesized from this parent compound. For instance, (2-phenyl-1,4-phenylene)dimethanol can be prepared via a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.

cluster_synthesis Synthetic Pathways start (2-Iodo-1,4-phenylene)dimethanol (Compound 1) suzuki Suzuki-Miyaura Coupling (Phenylboronic Acid, Pd catalyst, Base) start->suzuki Reacts with product (2-Phenyl-1,4-phenylene)dimethanol (Compound 2) suzuki->product Yields cluster_workflow Suzuki Coupling Workflow A 1. Combine Reactants & Base B 2. Add Catalyst & Ligand A->B C 3. Evacuate & Backfill with Argon B->C D 4. Add Degassed Solvent C->D E 5. Heat & Stir D->E F 6. Reaction Monitoring (TLC) E->F G 7. Work-up (Extraction) F->G H 8. Purification (Chromatography) G->H I 9. Characterization H->I

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of (2-Iodo-1,4-phenylene)dimethanol

As a Senior Application Scientist, my primary objective is to empower fellow researchers not only with innovative molecules but also with the critical knowledge required for their safe handling and disposal. The compound...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to empower fellow researchers not only with innovative molecules but also with the critical knowledge required for their safe handling and disposal. The compound (2-Iodo-1,4-phenylene)dimethanol, a valuable building block in synthetic chemistry, requires meticulous disposal procedures due to its classification as a halogenated organic compound. This guide provides a direct, field-tested protocol to ensure that its disposal is managed safely, compliantly, and with a clear understanding of the underlying chemical principles.

Hazard Profile and Chemical Characteristics

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for (2-Iodo-1,4-phenylene)dimethanol is not extensively published, its chemical structure—an iodinated aromatic alcohol—dictates that it be treated with caution and managed as a regulated hazardous waste.[1] The presence of the carbon-iodine bond places it in the category of halogenated organic compounds, which are subject to specific disposal regulations by agencies such as the U.S. Environmental Protection Agency (EPA).[2][3]

Property Information Source
Chemical Name (2-iodo-1,4-phenylene)dimethanolAChemBlock
CAS Number 1813531-27-9AChemBlock
Physical Form Solid (Assumed based on related compounds)N/A
Key Hazard Class Halogenated Organic Compound EPA, Cal. Code of Regs.
Primary Disposal Concern Must be segregated as halogenated waste. Potential environmental toxicity if disposed of improperly.[4][5] Do not dispose of down the drain or in regular trash.[4][5]N/A
Handling Precautions Avoid dust formation.[6] Avoid contact with skin and eyes.[6][7] Use in a well-ventilated area or fume hood.[6][8]N/A

The Core Principle: Waste Segregation

The foundational principle for the disposal of (2-Iodo-1,4-phenylene)dimethanol is strict segregation. Halogenated organic compounds cannot be mixed with non-halogenated waste streams.[9][10] This is because their proper disposal often requires high-temperature incineration at specialized facilities to prevent the formation of persistent and toxic byproducts. Mixing waste streams leads to cross-contamination, complicates the disposal process, and violates regulatory standards.

The following workflow provides a clear decision-making process for handling waste generated from experiments involving this compound.

DisposalWorkflow start Waste Generation ((2-Iodo-1,4-phenylene)dimethanol) classify_solid Solid Waste (e.g., residual reagent, contaminated filter paper) start->classify_solid classify_liquid Liquid Waste (e.g., solutions in organic solvents) start->classify_liquid container_solid Place in container labeled: 'HALOGENATED ORGANIC SOLID WASTE' classify_solid->container_solid container_liquid Place in container labeled: 'HALOGENATED ORGANIC LIQUID WASTE' classify_liquid->container_liquid label_solid List all constituents: (2-Iodo-1,4-phenylene)dimethanol and any other components. container_solid->label_solid storage Store container in designated satellite accumulation area. Keep container closed. label_solid->storage label_liquid List all constituents: (2-Iodo-1,4-phenylene)dimethanol and all solvents. container_liquid->label_liquid label_liquid->storage pickup Arrange for disposal via Institutional Environmental Health & Safety (EHS) storage->pickup improper IMPROPER DISPOSAL (Drain, Regular Trash, Non-Halogenated Waste)

Caption: Disposal workflow for (2-Iodo-1,4-phenylene)dimethanol waste.

Step-by-Step Disposal Protocol

This protocol ensures compliance and safety from the point of waste generation to its final collection.

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.

  • Eye Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles.[11]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.[8]

  • Engineering Controls: All handling and waste consolidation should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

Step 2: Select and Prepare the Waste Container

The integrity of the waste containment system is paramount.

  • Compatibility: Use a container made of a material compatible with the waste. For solid waste, a high-density polyethylene (HDPE) or glass container with a screw cap is appropriate. For liquid waste, use a designated solvent waste container.[12]

  • Condition: The container must be in good condition, free of leaks, and clean on the exterior.[12][13]

  • Venting: Ensure the container is not sealed so tightly that pressure could build up, but is closed securely enough to prevent spills and evaporation.[12][13]

Step 3: Label the Waste Container Correctly

Proper labeling is a regulatory requirement and a critical safety measure. Before any waste is added, the container must be labeled.[10]

  • Primary Label: Affix a "HAZARDOUS WASTE" label provided by your institution's EHS department.[12]

  • Contents Declaration: Clearly write out the full chemical names of all constituents.[10][12] Do not use abbreviations or chemical formulas.

    • Example for Solid Waste: "Halogenated Organic Solid Waste: (2-Iodo-1,4-phenylene)dimethanol, Magnesium Sulfate"

    • Example for Liquid Waste: "Halogenated Organic Liquid Waste: Dichloromethane (80%), Methanol (15%), (2-Iodo-1,4-phenylene)dimethanol (~5%)"

Step 4: Accumulate and Store Waste Safely
  • Active Funneling: Keep the waste container closed at all times except when actively adding waste.[12][13][14]

  • Fill Level: Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[13]

  • Segregated Storage: Store the halogenated waste container in a designated satellite accumulation area, segregated from incompatible materials like acids and oxidizers.[12]

Step 5: Arrange for Final Disposal

Under no circumstances should this chemical waste be disposed of via the sanitary sewer or in the regular trash.[4][5]

  • Contact EHS: The only correct procedure is to contact your institution's Environmental Health & Safety (EHS) or equivalent department.[5]

  • Schedule Pickup: Follow your institution's specific procedures to schedule a hazardous waste pickup.[12][14]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses.

Scenario Response Protocol
Small Spill (Solid) Ensure proper PPE is worn. Moisten the spilled material to prevent dust formation.[5] Carefully sweep the material up and place it into a labeled hazardous waste container for disposal.[6] Do not use a standard vacuum cleaner. A HEPA-filter vacuum may be used if available and appropriate.[5] Wash the area after cleanup is complete.[5]
Personnel Exposure: Skin Immediately wash the affected area with soap and plenty of water.[6] Remove contaminated clothing. If irritation persists, seek medical attention.
Personnel Exposure: Eyes Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
Personnel Exposure: Inhalation Move the individual to fresh air.[6] If breathing is difficult, seek immediate medical attention.

Conclusion

The responsible management of (2-Iodo-1,4-phenylene)dimethanol is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, strict waste segregation, and proper containment, researchers can ensure that this valuable compound is used and subsequently disposed of in a manner that is safe, compliant, and scientifically sound. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.

References

  • Safety Data Sheet. (n.d.). United States Biological.
  • Iodine Disposal For Businesses. (n.d.). Collect and Recycle.
  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • Navigating the Disposal of Thyodene and Associated Iodine Waste: A Comprehensive Guide. (2025). Benchchem.
  • Safety Data Sheet: 1,4-Benzenedimethanol. (2025, December 18). Fisher Scientific.
  • Iodine Waste Recycling Program. (n.d.). Mitsui Plastics, Inc.
  • (2-iodo-1,4-phenylene)dimethanol 95%. (2026, February 28). AChemBlock.
  • Iodine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health and Senior Services.
  • Production, Import/Export, Use, and Disposal of Iodine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University Engineering.
  • Waste Management Flowchart. (n.d.). University of Waterloo.
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  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). Legal Information Institute, Cornell Law School.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • FACT SHEET: Hazardous Waste Disposal. (2023, June 27). Tulane University Office of Environmental Health & Safety.
  • Safety Data Sheet: Iodine. (2014, February 28). Thermo Fisher Scientific.

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-Iodo-1,4-phenylene)dimethanol

This document provides essential safety and handling protocols for (2-Iodo-1,4-phenylene)dimethanol (CAS: 1813531-27-9). As a specialized iodo-organic compound, its handling demands a rigorous and informed approach to pe...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and handling protocols for (2-Iodo-1,4-phenylene)dimethanol (CAS: 1813531-27-9). As a specialized iodo-organic compound, its handling demands a rigorous and informed approach to personal protection. This guide is structured to provide researchers, scientists, and drug development professionals with a deep, causal understanding of the necessary protective measures, moving beyond a simple checklist to instill a culture of safety and precision in the laboratory.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are expertly synthesized from the principles of organic chemistry, data on structurally analogous compounds—such as other iodinated aromatics and 1,4-benzenedimethanol—and established laboratory safety standards.[1][2][3]

Hazard Analysis: Understanding the Intrinsic Risks

(2-Iodo-1,4-phenylene)dimethanol is a solid aromatic alcohol containing a covalently bonded iodine atom.[4] While specific toxicity data is not extensively published, its structure informs a robust risk assessment.

  • Particulate Hazard : As a solid, the primary physical hazard is the generation of fine dust during handling (e.g., weighing, transferring).[5][6] Inhalation of this dust can cause respiratory tract irritation.[6][7]

  • Chemical Reactivity and Contact Hazard :

    • Skin and Eye Irritation : Aromatic compounds, particularly those with functional groups, can be irritants upon contact with skin and eyes.[2] Prolonged contact should be avoided.

    • Potential for Harm if Absorbed or Ingested : While data is limited, it is prudent to treat (2-Iodo-1,4-phenylene)dimethanol as potentially harmful if swallowed or absorbed through the skin.[6]

  • Thermal Decomposition : Like many organic compounds, especially those containing halogens, hazardous decomposition products may form upon intense heating. These can include carbon oxides (CO, CO₂) and highly toxic and corrosive hydrogen iodide (HI) gas.[2]

The First Line of Defense: Engineering Controls

Before any Personal Protective Equipment (PPE) is donned, the work environment must be engineered to minimize exposure. PPE should never be the sole means of protection.

  • Chemical Fume Hood : All manipulations of (2-Iodo-1,4-phenylene)dimethanol solid must be performed inside a certified chemical fume hood.[8][9] This is the most critical engineering control, as it contains dust and potential vapors, preventing inhalation.

  • Emergency Equipment : An eyewash station and safety shower must be readily accessible and tested regularly.[2] This ensures immediate decontamination in the event of accidental exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific procedure and the associated risk of exposure. The following sections detail the required PPE and the scientific rationale for its use.

Eye and Face Protection: Shielding Against Dust and Splashes

Direct contact of chemical dust with the eyes can cause significant irritation.[10]

  • Minimum Requirement : ANSI Z87.1-compliant (or equivalent) chemical splash goggles with side shields are mandatory for all work with this compound.[1][3]

  • Enhanced Protection : For procedures involving larger quantities or a significant risk of dust generation (e.g., bulk transfers, scraping dried material), a face shield should be worn in addition to chemical splash goggles.[11] A face shield provides a broader barrier of protection for the entire face.

Skin and Body Protection: Preventing Dermal Contact
  • Gloves : Chemical-resistant gloves are essential.

    • Material : Nitrile gloves are a suitable choice for handling solid (2-Iodo-1,4-phenylene)dimethanol, offering good protection against incidental contact and particulates.[9][11]

    • Inspection and Technique : Always inspect gloves for tears or punctures before use.[12] To prevent cross-contamination, remove gloves using a technique that avoids touching the outer surface with bare skin. For tasks with higher risk, consider wearing two pairs of gloves ("double-gloving").[13]

  • Laboratory Coat : A flame-resistant lab coat with long sleeves and tight-fitting cuffs is required. This protects street clothes and skin from contamination.[8]

  • Additional Protection : For large-scale operations, a chemically resistant apron or coveralls should be worn over the lab coat to provide an additional layer of protection.[14]

Respiratory Protection: A Necessary Precaution

While engineering controls are primary, respiratory protection may be required in specific situations.

  • When Required : A respirator is necessary if work must be performed outside of a fume hood or if engineering controls fail. It is also crucial during the cleanup of a significant spill where dust may become airborne.[7]

  • Type of Respirator : A NIOSH-approved air-purifying respirator fitted with N95 (or better) particulate filters is required to protect against dust.[2] If there is a potential for organic vapors (e.g., during heating or reactions in solution), a combination cartridge with both particulate and organic vapor protection should be used. All respirator use must be in accordance with a comprehensive respiratory protection program that complies with OSHA 29 CFR 1910.134, including fit testing and training.[10]

Summary of PPE for Operational Scenarios

The required level of PPE is dictated by the specific task. The following table provides a clear guide for common laboratory procedures.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Small-Scale Transfers (in fume hood) Chemical Splash GogglesSingle Pair of Nitrile GlovesLab CoatNot required if in fume hood
Reaction Setup & Workup (in fume hood) Chemical Splash GogglesDouble Pair of Nitrile GlovesLab CoatNot required if in fume hood
Large-Scale Transfers (>50g) Goggles & Face ShieldDouble Pair of Nitrile GlovesLab Coat & Chemical ApronRecommended (N95) even in hood
Spill Cleanup Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical-resistant CoverallsRequired (N95/Organic Vapor)

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling (2-Iodo-1,4-phenylene)dimethanol.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_controls Engineering Controls cluster_ppe Personal Protective Equipment Selection cluster_respiratory Respiratory Protection cluster_end Final Check start Define Experimental Task fume_hood Is the task performed in a certified fume hood? start->fume_hood eye_protection Wear Chemical Splash Goggles fume_hood->eye_protection Yes respirator Wear NIOSH-approved Respirator (N95 min.) fume_hood->respirator No hand_protection Wear Nitrile Gloves (Single Pair Minimum) eye_protection->hand_protection body_protection Wear Lab Coat hand_protection->body_protection spill_risk High risk of splash or large quantity? body_protection->spill_risk enhanced_ppe Add Face Shield Add Chemical Apron Consider Double Gloves spill_risk->enhanced_ppe Yes respirator_needed Is there a risk of airborne dust/aerosol? (e.g., spill, no hood) spill_risk->respirator_needed No enhanced_ppe->respirator_needed no_respirator No Respirator Required respirator_needed->no_respirator No respirator_needed->respirator Yes proceed Proceed with Caution no_respirator->proceed respirator->proceed

Caption: PPE selection workflow for (2-Iodo-1,4-phenylene)dimethanol.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical handling lifecycle. Iodo-organic compounds should not be disposed of via standard laboratory drains or as regular trash.[15][16]

  • Waste Classification : All solid waste contaminated with (2-Iodo-1,4-phenylene)dimethanol, including gloves, weigh boats, and filter paper, must be treated as hazardous chemical waste.[9]

  • Containment : Collect all waste in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.

  • Disposal : Disposal must be carried out through a licensed environmental waste management company, in strict accordance with federal, state, and local regulations.[17][18] Some specialized facilities may offer iodine recovery and recycling services, which is an environmentally preferable option.[19]

By adhering to these rigorous guidelines, you build a self-validating system of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Iodination of Aromatic Compounds Lab | PDF | Nitric Acid | Chemistry - Scribd. (n.d.).
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  • SAFETY DATA SHEET. (2025, November 6).
  • (2-iodo-1,4-phenylene)dimethanol 95% | CAS: 1813531-27-9 | AChemBlock. (n.d.).
  • EHS- Iodination Guideline. (2018, January 10).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Merck. (2025, March 15).
  • SAFETY DATA SHEET - BD Regulatory Documents. (2023, March 30).
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.).
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